prostaglandin D2(1-)
Description
Historical Trajectory of Prostaglandin (B15479496) D2 Research
The journey to understanding Prostaglandin D2 (PGD2) began with the broader discovery of prostaglandins (B1171923) in the 1930s by Ulf von Euler and M.W. Goldblatt, who identified physiologically active substances in human seminal fluid and ovine vesicular glands. researchgate.netnih.gov However, PGD2 itself was not identified until 1973 by Hamberg. researchgate.netnih.govnih.gov Initially considered a minor and less potent prostaglandin compared to its counterparts like PGE2 and PGF2α, its physiological significance was not extensively explored. frontiersin.org
A pivotal moment in PGD2 research occurred in the early 1980s when it was discovered to be a major prostaglandin in the brains of various mammals, including humans. frontiersin.org This finding was followed by the serendipitous discovery that PGD2 could induce physiological sleep in rats and monkeys, sparking a wave of research into its neurological functions. frontiersin.orgbanrepcultural.orgpnas.org Subsequent research has unveiled its crucial roles in a variety of biological processes, including inflammation, allergic responses, and hair growth. researchgate.netwikipedia.orgnih.gov The identification of its specific receptors, DP1 (also known as PTGDR) and DP2 (also known as CRTH2), further propelled the investigation into its diverse and sometimes opposing biological actions. researchgate.netbioscientifica.comwikipedia.org
Overview of Eicosanoid Metabolism and Prostaglandin D2 Positioning
Prostaglandin D2 is an eicosanoid, a class of signaling molecules derived from 20-carbon polyunsaturated fatty acids, with arachidonic acid being the most common precursor. wikipedia.orgcreative-proteomics.com The biosynthesis of PGD2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane by phospholipase A2. nih.govcreative-proteomics.com
The key enzymes in this pathway are the cyclooxygenases (COX-1 and COX-2), which convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). wikipedia.orgcreative-proteomics.comthemedicalbiochemistrypage.org PGH2 then serves as a substrate for various terminal prostaglandin synthases, which determine the specific prostaglandin produced. wikipedia.org
The final step in PGD2 synthesis is the isomerization of PGH2, a reaction catalyzed by two distinct prostaglandin D2 synthases (PGDS): themedicalbiochemistrypage.orgsinobiological.com
Lipocalin-type PGD synthase (L-PGDS): This enzyme is primarily found in the central nervous system, male genital organs, and heart. nih.govsinobiological.com In the brain, L-PGDS-derived PGD2 is crucial for the regulation of sleep. nih.govwikipedia.org
Hematopoietic PGD synthase (H-PGDS): This enzyme is mainly expressed in immune cells such as mast cells, macrophages, and Th2 cells. nih.govthemedicalbiochemistrypage.org H-PGDS-derived PGD2 is a key mediator in allergic inflammation. nih.gov
This differential expression of PGDS isoforms allows for the tissue-specific production and function of PGD2.
Table 1: Key Enzymes in Prostaglandin D2 Synthesis
| Enzyme | Gene | Function | Primary Location |
|---|---|---|---|
| Cyclooxygenase-1 (COX-1) | PTGS1 | Converts arachidonic acid to PGH2 | Constitutively expressed in most tissues |
| Cyclooxygenase-2 (COX-2) | PTGS2 | Converts arachidonic acid to PGH2 | Inducible during inflammation |
| Lipocalin-type PGD synthase (L-PGDS) | PTGDS | Converts PGH2 to PGD2 | Central nervous system, heart, male genital organs |
Contextualization of Prostaglandin D2 within Prostanoid Signaling Networks
Prostaglandin D2 exerts its biological effects by binding to and activating specific cell surface receptors. wikipedia.org There are two main G protein-coupled receptors for PGD2: researchgate.netwikipedia.org
DP1 receptor (PTGDR): Activation of the DP1 receptor, which is coupled to a Gs protein, leads to an increase in intracellular cyclic AMP (cAMP) levels. bioscientifica.comlife-science-alliance.org This signaling pathway is often associated with anti-inflammatory effects, such as the inhibition of immune cell migration. plos.orgkjim.org
DP2 receptor (CRTH2 or GPR44): The DP2 receptor is coupled to a Gi protein, and its activation inhibits cAMP production and leads to an increase in intracellular calcium. bioscientifica.comuniprot.org This pathway is typically linked to pro-inflammatory responses, including the chemotaxis of Th2 cells, eosinophils, and basophils. researchgate.netnih.gov
Table 2: Prostaglandin D2 Receptors and Their Signaling Pathways
| Receptor | Gene | G-Protein Coupling | Second Messenger | Primary Biological Effect |
|---|---|---|---|---|
| DP1 | PTGDR | Gs | ↑ cAMP | Anti-inflammatory, vasodilation |
Current Research Paradigms and Unresolved Questions in Prostaglandin D2 Biology
Current research on PGD2 is vibrant and multifaceted, exploring its role in a wide range of physiological and pathological conditions. One major area of investigation is its dichotomous role in inflammation, with studies aiming to dissect the specific contributions of the DP1 and DP2 receptors in various inflammatory diseases. researchgate.netnih.gov This has led to the development of selective antagonists for these receptors as potential therapeutic agents. acs.org
Another significant research focus is the involvement of PGD2 in cancer. bjbms.org Studies have shown that PGD2 signaling can either promote or inhibit tumor growth depending on the cancer type and the specific receptor pathway involved. researchgate.netbjbms.org For example, reduced PGD2 expression has been linked to a poor prognosis in several cancers, suggesting a potential tumor-suppressive role. bjbms.orgfrontiersin.org
The role of PGD2 in hair growth has also garnered considerable attention since the discovery that PGD2 levels are elevated in the bald scalps of men with androgenetic alopecia and that it can inhibit hair growth. wikipedia.orgnih.govbio-gems.com This has opened up new avenues for the development of treatments for hair loss.
Despite significant progress, several unresolved questions in PGD2 biology remain: termedia.plroyalsocietypublishing.org
What are the precise mechanisms that determine the switch between the pro- and anti-inflammatory functions of PGD2?
How does the cross-talk between PGD2 signaling and other signaling pathways influence cellular responses in health and disease?
What are the long-term consequences of therapeutically targeting PGD2 receptors?
Are there additional, as-yet-unidentified receptors or signaling mechanisms for PGD2 and its metabolites?
How do the levels of PGD2 vary in different stages of diseases like androgenetic alopecia, and does it modulate the hair cycle itself? nih.gov
Addressing these questions will be crucial for a complete understanding of PGD2's biological functions and for harnessing its therapeutic potential.
Structure
3D Structure
Properties
Molecular Formula |
C20H31O5- |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1 |
InChI Key |
BHMBVRSPMRCCGG-OUTUXVNYSA-M |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)[O-])O |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)[O-])O |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Prostaglandin D2 Biosynthesis and Enzymatic Pathways
Arachidonic Acid Cascade and Cyclooxygenase-Derived Precursors
The biosynthesis of PGD2 starts with the release of arachidonic acid, a 20-carbon polyunsaturated fatty acid, from its position in the phospholipid bilayer of cell membranes. clinref.com This liberation is mainly carried out by phospholipase A2 enzymes in response to various signals. clinref.com Once freed, arachidonic acid becomes the substrate for the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govmdpi.com
COX enzymes, also known as prostaglandin-endoperoxide synthases, are bifunctional, catalyzing two consecutive reactions. ipinnovative.com First, a cyclooxygenase reaction adds two oxygen molecules to arachidonic acid, forming the unstable intermediate prostaglandin (B15479496) G2 (PGG2). mdpi.comwikipedia.org Following this, a peroxidase reaction converts the hydroperoxyl group of PGG2 into a hydroxyl group, yielding prostaglandin H2 (PGH2). mdpi.comwikipedia.org PGH2 is a critical and unstable endoperoxide that serves as the precursor for the synthesis of various prostaglandins (B1171923), including PGD2, and thromboxanes. nih.govnih.gov The conversion of PGH2 is specific to tissues and cells, depending on which synthase and isomerase enzymes are present. bioscientifica.com
Specific Prostaglandin D Synthase Isoforms
The final, rate-determining step in PGD2 biosynthesis is the isomerization of PGH2, a reaction catalyzed by specific enzymes called prostaglandin D synthases (PGDS). frontiersin.orgresearchgate.net Two principal and distinct isoforms of PGDS have been identified in mammals: lipocalin-type prostaglandin D synthase (L-PGDS) and hematopoietic prostaglandin D synthase (H-PGDS). frontiersin.orgrndsystems.com These enzymes differ in their structure, where they are located in the cell, their distribution in tissues, and how they catalyze the reaction. nih.gov
L-PGDS, also known as β-trace, is a glycoprotein (B1211001) that is part of the lipocalin superfamily of proteins, which are known for binding and transporting small, water-insoluble molecules. nih.govnih.gov
L-PGDS is found in a wide variety of tissues. It is highly expressed in the central nervous system (CNS) and is the second most abundant protein in the cerebrospinal fluid (CSF). nih.govfrontiersin.org Significant levels are also found in seminal plasma. frontiersin.orgcaymanchem.com Other tissues where L-PGDS is expressed include the heart, kidney, liver, lung, adipose tissue, muscle, and pancreas. nih.govpnas.orgki.seresearchgate.net Its presence has also been noted in the peripheral nervous system. nih.gov This widespread distribution points to its involvement in many bodily processes.
Table 1: Tissue Distribution of Lipocalin-Type Prostaglandin D Synthase (L-PGDS)
| Tissue/Fluid | Level of Expression |
|---|---|
| Central Nervous System (CNS) | High nih.govmdpi.com |
| Cerebrospinal Fluid (CSF) | Very High nih.govfrontiersin.org |
| Seminal Plasma | High frontiersin.orgcaymanchem.com |
| Heart | High pnas.org |
| Kidney | Present nih.govresearchgate.net |
| Liver | Present nih.govresearchgate.net |
| Lung | Present nih.govresearchgate.net |
| Adipose Tissue | Present nih.govresearchgate.net |
| Muscle | Present nih.govresearchgate.net |
| Pancreas | Present nih.govresearchgate.net |
The main enzymatic role of L-PGDS is to catalyze the conversion of PGH2 into PGD2. frontiersin.orgresearchgate.netrcsb.org This reaction is glutathione-independent, setting it apart from H-PGDS. sinobiological.com The process involves the specific binding of PGH2 in the enzyme's active site, followed by a rearrangement of its endoperoxide bridge to form the distinct structure of PGD2. researchgate.net
Beyond making PGD2, L-PGDS acts as a transport protein for various small, lipophilic molecules, a characteristic feature of the lipocalin family. frontiersin.orgplos.org
A key non-enzymatic function is its ability to bind and transport biliverdin, a product of heme breakdown. frontiersin.orgresearchgate.net This suggests L-PGDS may have a role in heme metabolism and antioxidant defense.
Additionally, L-PGDS interacts with amyloid-β (Aβ) peptides, which form the main component of amyloid plaques in Alzheimer's disease. biorxiv.orgpnas.org It is believed that L-PGDS binds to Aβ monomers and hinders their aggregation into harmful oligomers and fibrils, acting as a major chaperone for Aβ in the human cerebrospinal fluid. frontiersin.orgfrontiersin.orgpnas.orgresearchgate.net This chaperone activity indicates a potential neuroprotective function in the CNS that is separate from its PGD2-synthesizing role. biorxiv.orgnih.gov
Hematopoietic prostaglandin D synthase (H-PGDS) is the other primary enzyme for PGD2 production. rndsystems.comnih.gov It is found in the cytoplasm and is a member of the sigma class of glutathione (B108866) S-transferases. rndsystems.com Unlike L-PGDS, H-PGDS requires glutathione to function. rndsystems.com H-PGDS is mainly found in hematopoietic cells like mast cells, macrophages, and Th2 cells. rndsystems.comrndsystems.com Its activity is particularly important in allergic inflammation, where the PGD2 it produces acts as a pro-inflammatory agent. rndsystems.com
Table 2: Comparison of L-PGDS and H-PGDS
| Feature | Lipocalin-Type Prostaglandin D Synthase (L-PGDS) | Hematopoietic Prostaglandin D Synthase (H-PGDS) |
|---|---|---|
| Protein Family | Lipocalin Superfamily nih.govnih.gov | Sigma-class Glutathione S-transferase (GST) rndsystems.com |
| Cofactor Requirement | Glutathione-independent sinobiological.com | Glutathione-dependent rndsystems.com |
| Cellular Localization | Secreted, extracellular nih.gov | Cytosolic rndsystems.comrndsystems.com |
| Primary Tissue/Cell Expression | CNS, CSF, seminal plasma, heart, adipose tissue frontiersin.orgnih.govpnas.orgmdpi.com | Mast cells, macrophages, Th2 cells rndsystems.comrndsystems.com |
| Primary Physiological Context | Neuromodulation, sleep regulation, transport nih.gov | Allergic inflammation, immunity rndsystems.com |
| Additional Functions | Transport of small lipophilic molecules (e.g., biliverdin, amyloid-β) frontiersin.orgbiorxiv.org | Not applicable |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Prostaglandin D2 (PGD2) |
| Arachidonic acid |
| Prostaglandin G2 (PGG2) |
| Prostaglandin H2 (PGH2) |
| Thromboxane (B8750289) |
| Biliverdin |
| Amyloid-β (Aβ) |
Hematopoietic Prostaglandin D Synthase (H-PGDS)
Cellular and Tissue Expression (e.g., mast cells, spleen, fallopian tube, endometrial glands, Th2 lymphocytes)
The distribution of PGD2 synthesis is widespread, with notable expression in the following cells and tissues:
Mast Cells: These tissue-resident immune cells, particularly abundant at mucosal surfaces, are a major source of PGD2, especially during allergic reactions. ahajournals.orgarvojournals.org Upon activation, mast cells rapidly release large quantities of PGD2. nih.gov Studies have shown that PGD2 generation in human lung mast cells is primarily dependent on cyclooxygenase-1 (COX-1) and H-PGDS. researchgate.net
Spleen: The spleen is a significant site of PGD2 synthesis, with high levels of H-PGDS activity. pnas.orgnih.gov Antigen-presenting cells, such as macrophages and dendritic cells within the spleen, are considered a major source of PGD2. researchgate.net
Fallopian Tube and Endometrial Glands: H-PGDS is present in the fallopian tube and endometrial gland cells, suggesting a role for PGD2 in female reproductive processes. sigmaaldrich.comresearchgate.netchemrxiv.org
Th2 Lymphocytes: T-helper 2 (Th2) cells, which are key players in allergic inflammation, express H-PGDS and produce PGD2. nih.gov This production contributes to the inflammatory cascade in allergic diseases.
The following table summarizes the expression of PGD2 synthases in various cells and tissues:
Enzymatic Isomerization of Prostaglandin H2
The pivotal step in PGD2 biosynthesis is the isomerization of PGH2. This reaction is catalyzed by the two aforementioned PGD synthases, H-PGDS and L-PGDS. nih.govresearchgate.net These enzymes, despite catalyzing the same reaction, are structurally and evolutionarily distinct, representing a case of functional convergence. researchgate.net
Hematopoietic Prostaglandin D2 Synthase (H-PGDS): This enzyme is a member of the sigma class of glutathione S-transferases. nih.gov It functions as a homodimer and utilizes glutathione as a cofactor to facilitate the isomerization of PGH2 to PGD2. researchgate.net
Lipocalin-Type Prostaglandin D2 Synthase (L-PGDS): In contrast to H-PGDS, L-PGDS does not require glutathione. researchgate.net It belongs to the lipocalin superfamily of proteins, which are known to bind and transport small lipophilic molecules. nih.gov
Other Putative Prostaglandin D2 Synthetase Activities (e.g., serum albumin)
Besides the dedicated PGD synthases, other proteins have been shown to exhibit PGD2 synthetase activity. Notably, serum albumin , the most abundant protein in blood plasma, can catalyze the conversion of PGH2 to PGD2. researchgate.net This activity does not require glutathione. researchgate.net Studies have demonstrated that in platelet-rich plasma, PGH2 released from stimulated platelets can be converted to PGD2 by the action of serum albumin. researchgate.net This suggests a physiological role for albumin in PGD2 production, particularly in the bloodstream.
Regulation of Prostaglandin D2 Synthesis
The synthesis of PGD2 is a tightly regulated process, influenced by various factors at different levels of the biosynthetic pathway. The expression of cyclooxygenase (COX) enzymes, which produce the PGH2 precursor, is a key regulatory point.
Cytokines: Pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) can induce the expression of COX-2, leading to increased PGH2 availability and subsequent PGD2 synthesis. For instance, antigenic stimulation of bone marrow-derived mast cells has been shown to elevate PGD2 production. arvojournals.org
Glucocorticoids: These anti-inflammatory agents can suppress PGD2 synthesis. For example, dexamethasone (B1670325) can block the induction of COX-2 following mast cell activation.
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs inhibit the activity of COX enzymes, thereby reducing the production of PGH2 and, consequently, PGD2.
The functional coupling between COX enzymes and PGD synthases also plays a role in the efficient production of PGD2. researchgate.net
Compound Names
The following table lists the chemical compounds mentioned in this article.
Prostaglandin D2 Receptor Biology and Signal Transduction
D Prostanoid Receptor 1 (DP1/PTGDR)
The DP1 receptor, encoded by the PTGDR gene, is a classical prostanoid receptor that plays a significant role in various physiological and pathological processes, including allergic inflammation. nih.govgenecards.org
The human DP1 receptor is a protein comprised of 359 amino acids with a molecular weight of approximately 40.3 kDa. wikipedia.orgnih.gov As a member of the GPCR superfamily, it features a characteristic structure with seven transmembrane helices, an extracellular N-terminus, and an intracellular C-terminus. wikipedia.orgwikipedia.org The PTGDR gene in humans is located on chromosome 14q22.1 and contains four exons. wikipedia.orgwikipedia.org The receptor has potential sites for N-linked glycosylation, which appears to be important for ligand binding affinity. nih.gov
PGD2 binds to and activates the DP1 receptor with high affinity, typically in the nanomolar range. wikipedia.org The binding potency of various prostanoids to the DP1 receptor follows the order: PGD2 >> PGE2 > PGF2α > PGI2 = TXA2. wikipedia.org PGD2 is over 100 times more potent than PGE2 at binding to and stimulating the DP1 receptor. wikipedia.org Certain non-enzymatic metabolites of PGD2, such as PDJ2, Δ12-PDJ2, and 15-deoxy-Δ12,14-PGJ2, can also bind to and activate DP1, although with varying potencies. wikipedia.org
Table 1: Ligand Binding Characteristics for DP1 Receptor
| Ligand | Binding Action | Relative Potency/Affinity |
|---|---|---|
| Prostaglandin (B15479496) D2 (PGD2) | Agonist | High affinity (0.5-1 nM range) wikipedia.org |
| Prostaglandin E2 (PGE2) | Agonist | >100-fold less potent than PGD2 wikipedia.org |
| Prostaglandin F2α (PGF2α) | Agonist | Lower potency than PGE2 wikipedia.org |
| Prostaglandin I2 (PGI2) | Agonist | Lower potency than PGF2α wikipedia.org |
| Thromboxane (B8750289) A2 (TXA2) | Agonist | Similar potency to PGI2 wikipedia.org |
| BW245C | Agonist | Selective DP1 agonist nih.gov |
| BW868C | Antagonist | Selective DP1 antagonist aai.org |
| MK-0524 (Laropiprant) | Antagonist/Inverse Agonist | Selective DP1 antagonist nih.govnih.gov |
| S-5751 | Antagonist | DP1 antagonist kjim.org |
This table summarizes key ligand interactions with the DP1 receptor based on available research data.
The DP1 receptor is canonically coupled to the Gαs stimulatory G-protein. nih.govahajournals.org Upon agonist binding, the activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. wikipedia.orgwikipedia.orgreactome.org This rise in cAMP activates protein kinase A (PKA), which in turn can phosphorylate various downstream targets, modulating cellular functions. nih.govutoronto.ca
In addition to the cAMP pathway, DP1 activation has also been shown to induce calcium mobilization in certain cell types. wikipedia.orgersnet.org This calcium signaling appears to be independent of the inositol (B14025) trisphosphate pathway but may be dependent on cAMP and PKA activation, potentially involving L-type calcium channels. wikipedia.orgersnet.org
Table 2: DP1 Receptor Signaling Cascade
| Step | Component | Action/Effect |
|---|---|---|
| 1. Ligand Binding | PGD2 or agonist binds to DP1 | Receptor conformational change |
| 2. G-Protein Activation | Gαs subunit is activated | Dissociates from βγ subunits |
| 3. Enzyme Activation | Adenylyl Cyclase | Stimulated by Gαs |
| 4. Second Messenger Production | Cyclic AMP (cAMP) | Levels increase |
| 5. Kinase Activation | Protein Kinase A (PKA) | Activated by cAMP nih.gov |
| 6. Downstream Effects | Calcium Mobilization | Can be induced, possibly via PKA ersnet.org |
This table outlines the primary signal transduction pathway associated with DP1 receptor activation.
The DP1 receptor is expressed in a variety of cells and tissues, particularly those involved in immune and inflammatory responses. wikipedia.org High expression is found in immune cells such as dendritic cells and monocytes. wikipedia.orgkjim.org In the nervous system, DP1 is expressed in neurons and is the most abundant prostaglandin receptor in the brain. nih.govnih.gov It is also found in microglia/macrophages, where its activation is necessary for optimal activation and interferon expression following certain viral infections. nih.gov In the respiratory system, DP1 is present on bronchial epithelium. wikipedia.org Additionally, DP1 expression has been noted in bone cells, including osteoblasts and osteoclasts, and in various other tissues like the spleen and gastrointestinal tract. proteinatlas.org
Several pharmacological tools have been developed to study the function of the DP1 receptor.
BW245C: A potent and selective agonist for the DP1 receptor, often used to mimic the effects of PGD2 on this specific receptor. nih.gov
BW868C: A highly selective DP1 receptor antagonist with virtually no affinity for the CRTH2 receptor. aai.org It is used to block DP1-mediated effects. aai.org
MK-0524 (Laropiprant): A selective DP1 receptor antagonist. nih.gov Further studies have revealed that it also acts as an inverse agonist, reducing the basal level of cAMP signaling, and as a pharmacochaperone, promoting the cell surface expression of the DP1 receptor. nih.govplos.org
S-5751: An orally active DP1 antagonist that has been shown to alleviate eosinophil infiltration in animal models of allergic asthma. kjim.org
Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2/DP2/PTGDR2)
CRTH2, also known as DP2, is the second receptor for PGD2. wikipedia.org Encoded by the PTGDR2 gene, it is structurally distinct from the prostanoid receptor family and shares more homology with chemoattractant receptors. kjim.orgwikipedia.org
CRTH2 is a G-protein-coupled receptor composed of 395 amino acids with a molecular weight of about 43 kDa. semanticscholar.org The gene for CRTH2 is located on chromosome 11. wikipedia.orgsemanticscholar.org Unlike DP1, CRTH2 belongs to the chemoattractant receptor family. kjim.org
PGD2 binds to CRTH2 with high affinity, although this affinity is reported to be approximately eight times lower than its affinity for the DP1 receptor. researchgate.netnih.gov A key feature of CRTH2 is its ability to bind not only PGD2 but also several of its metabolites with high affinity. researchgate.netnih.gov The rank order of potency for ligand binding at CRTH2 is distinct from that of DP1. For CRTH2, the order is: PGD2 > 13,14-dihydro-15-keto PGD2 (DK-PGD2) > 15-deoxy-Δ12,14-PGJ2 > PGJ2 > Δ12-PGJ2. nih.gov Notably, DK-PGD2 binds to CRTH2 with an affinity as high as PGD2 but has a very low affinity for the DP1 receptor, making it a selective CRTH2 agonist. rupress.orgnih.gov
G-Protein Coupling and Second Messenger Systems
The Prostaglandin D2 Receptor 2 (PTGDR2), commonly known as CRTH2, is a G-protein coupled receptor (GPCR) that plays a critical role in inflammatory pathways. wikipedia.org Functional studies have demonstrated that upon activation by PGD2, the CRTH2 receptor couples to the Gαi/o subunit of the heterotrimeric G-protein complex. researchgate.netnih.govbioscientifica.com This interaction is sensitive to pertussis toxin, which characteristically inhibits Gαi/o signaling, confirming this specific coupling pathway. researchgate.netnih.govnih.gov
Activation of the Gαi-protein by the CRTH2 receptor leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netbioscientifica.comnih.govbioscientifica.com Concurrently, CRTH2 signaling stimulates the mobilization of calcium (Ca2+) from intracellular stores. researchgate.netbioscientifica.comnih.govaai.org This calcium release is mediated by the production of inositol triphosphate (IP3), a key second messenger in this signaling cascade. bioscientifica.combioscientifica.com This dual effect—decreasing cAMP while increasing intracellular calcium—is a hallmark of CRTH2-mediated cellular activation. researchgate.net
Table 1: CRTH2 Signaling Pathway Summary
| Step | Component | Action | Outcome |
|---|---|---|---|
| Ligand Binding | Prostaglandin D2 (PGD2) | Binds to CRTH2 receptor | Receptor activation |
| G-Protein Coupling | Gαi/o subunit | Couples with activated CRTH2 | G-protein activation |
| Effector Modulation | Adenylyl Cyclase | Inhibited by Gαi | Decrease in intracellular cAMP. researchgate.netbioscientifica.com |
| Second Messenger | Phospholipase C (PLC) | Activated | Production of Inositol Triphosphate (IP3). bioscientifica.com |
| Ion Mobilization | IP3 Receptor on ER | Activated by IP3 | Release of Ca2+ from intracellular stores. bioscientifica.comnih.gov |
Cellular and Tissue Expression Profiles
The expression of CRTH2 is predominantly associated with key effector cells of type 2 allergic inflammation. maayanlab.cloud It is selectively expressed on human T-helper 2 (Th2) cells, eosinophils, and basophils. nih.govbeckman.comdovepress.comnih.gov In fact, CRTH2 is considered one of the most reliable surface markers for identifying Th2 cells. beckman.comnih.gov
Beyond these core allergic-response cells, CRTH2 is also found on other immune cells, including mast cells, monocytes, and certain dendritic cell populations. dovepress.comnih.govbeckman.com Its expression has been reported on Type 2 innate lymphoid cells (ILC2s), which are significant producers of type 2 cytokines. dovepress.comnih.gov
Northern blot analysis and other molecular techniques have revealed a widespread tissue distribution of CRTH2 mRNA beyond hematopoietic cells. researchgate.netnih.gov Significant expression has been detected in the brain, heart, thymus, and spleen. researchgate.netnih.govwikigenes.orgcaymanchem.comembopress.org The digestive system, including the stomach and small intestine, also shows high expression levels. researchgate.netuniprot.orgproteinatlas.org While research points to the PGD2 axis being relevant in bone and cartilage, specific expression data on osteoblasts and osteoclasts is still emerging. nih.gov
Table 2: Cellular and Tissue Expression of CRTH2
| Category | Cell Type / Tissue | Expression Status | Supporting Findings |
|---|---|---|---|
| Immune Cells | Th2 Cells | High | Preferentially expressed; reliable surface marker. nih.govmaayanlab.cloudbeckman.comnih.gov |
| Eosinophils | High | CRTH2 mRNA and protein detected. researchgate.netnih.govnih.govbeckman.comnih.gov | |
| Basophils | High | Expressed alongside eosinophils and Th2 cells. nih.govbeckman.comdovepress.comnih.gov | |
| Mast Cells | Positive | Internal expression reported. dovepress.comnih.gov | |
| Monocytes | Positive | Weak or variable expression may occur. nih.govbeckman.comresearchgate.net | |
| Dendritic Cells | Positive | Expression noted in certain subsets. nih.govbeckman.com | |
| Tissues | Brain | Positive | Detected by Northern blot and other methods. researchgate.netnih.govwikigenes.orgcaymanchem.com |
| Heart | Positive | High expression noted in some analyses. researchgate.netnih.govcaymanchem.comuniprot.org | |
| Thymus | Positive | Detected by Northern blot. researchgate.netnih.govwikigenes.orgcaymanchem.com | |
| Spleen | Positive | mRNA expression confirmed. researchgate.netnih.govwikigenes.orgcaymanchem.com |
Pharmacological Probes and Their Specificity
The study of CRTH2 function has been greatly aided by the use of specific pharmacological probes. These tools allow for the targeted activation or inhibition of the receptor, helping to delineate its role in various biological processes.
DK-PGD2 (13,14-dihydro-15-keto-prostaglandin D2): This metabolite of PGD2 serves as a selective agonist for the CRTH2 receptor. aai.orgphysiology.org It effectively stimulates CRTH2-mediated responses, such as intracellular calcium mobilization and cell migration, with little to no activity at the DP1 receptor. nih.gov This specificity makes it an invaluable tool for isolating CRTH2-dependent pathways in experimental settings. nih.govphysiology.org
Ramatroban (B1678793): This compound is a potent and competitive antagonist of the CRTH2 receptor. aai.orgcapes.gov.br Interestingly, ramatroban was initially developed and marketed as an antagonist for the thromboxane A2 (TP) receptor. nih.gov Subsequent research revealed its high-affinity binding and inhibitory action at the CRTH2 receptor, where it blocks the effects of PGD2 and its agonists. aai.orgcapes.gov.br Studies have confirmed that PGD2, the agonist DK-PGD2, and ramatroban share the same binding site on the CRTH2 receptor. capes.gov.br
Table 3: Pharmacological Probes for CRTH2
| Compound | Type | Target Receptor | Specificity Notes |
|---|---|---|---|
| DK-PGD2 | Agonist | CRTH2 | Selective for CRTH2 over DP1; induces calcium mobilization. nih.govaai.org |
| Ramatroban | Antagonist | CRTH2 / TP | Dual antagonist, but a potent competitive inhibitor at the CRTH2 receptor. aai.orgnih.govcapes.gov.br |
Interactions and Cross-Regulation between DP1 and CRTH2
Prostaglandin D2 exerts its biological effects through a dual receptor system, binding to both the CRTH2 (DP2) receptor and the D-prostanoid 1 (DP1) receptor. bioscientifica.comnih.gov These two receptors, while responding to the same ligand, are coupled to opposing signaling pathways, allowing for a finely tuned regulation of cellular responses. bioscientifica.comkjim.org
The DP1 receptor is coupled to the Gαs protein, and its activation leads to an increase in intracellular cAMP levels. bioscientifica.comwikipedia.org In contrast, CRTH2 couples to Gαi, leading to a decrease in cAMP and an increase in intracellular calcium. researchgate.netbioscientifica.com This opposing signaling creates a balance where the ultimate effect of PGD2 on a cell depends on the relative expression levels of DP1 and CRTH2. nih.govkjim.org
In cells that express both receptors, such as eosinophils and basophils, this dual system allows for complex cross-regulation. kjim.org For instance, the activation of DP1 can lead to the inhibition of migratory and degranulation responses that are promoted by CRTH2 activation. kjim.org However, some cellular functions, such as the synthesis of leukotriene C4 in eosinophils, appear to require cooperative signaling from both DP1 and CRTH2. nih.gov The differential expression and regulation of these two receptors on various immune cells are therefore critical in determining the pro- or anti-inflammatory outcome of PGD2 signaling. kjim.org
Other Receptor Interactions
The signaling network of prostaglandin D2 and its metabolites extends beyond the DP1 and CRTH2 receptors.
Thromboxane Receptors (TP): PGD2 has been shown to bind to and activate thromboxane A2 receptors. dovepress.comkjim.orgelsevier.es This interaction is notable as the CRTH2 antagonist ramatroban is also a known TP receptor antagonist. aai.orgnih.gov This cross-reactivity can contribute to the broader physiological effects observed with these compounds.
PPARγ (Peroxisome Proliferator-Activated Receptor-gamma): Certain metabolites of PGD2, particularly those of the J2 series like 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), are potent ligands for PPARγ. bioscientifica.comnih.govelsevier.es Unlike the membrane-bound GPCRs, PPARγ is a nuclear receptor that functions as a transcription factor. elsevier.es The activation of PPARγ by PGD2 metabolites is a key mechanism for mediating intracellular processes, often associated with the resolution of inflammation. elsevier.esmdpi.com
Prostaglandin D2 Metabolism and Downstream Derivatives
Enzymatic and Non-Enzymatic Dehydration Pathways
Prostaglandin (B15479496) D2 (PGD2) is chemically unstable and readily undergoes dehydration both in vitro and in vivo. nih.govfrontiersin.org This process, which can occur both enzymatically and non-enzymatically, is a critical step in the generation of the J-series prostaglandins (B1171923). nih.govontosight.aicsic.es The non-enzymatic dehydration of PGD2 involves the removal of a water molecule, leading to the formation of Prostaglandin J2 (PGJ2). ontosight.aifrontiersin.org This conversion can be influenced by factors such as pH and the presence of proteins like albumin. csic.espnas.org
The enzymatic conversion of PGD2 also contributes to its metabolic profile. For instance, PGD2 can be converted to 9α, 11β-PGF2 by an NADPH-dependent 11-ketoreductase. hmdb.ca This enzymatic pathway adds another layer of complexity to the metabolic fate of PGD2 and the resulting spectrum of biologically active molecules.
Formation of J-series Prostaglandins (e.g., PGJ2, Δ12-PGJ2, 15-deoxy-Δ12,14-PGJ2)
The dehydration of Prostaglandin D2 (PGD2) initiates a cascade leading to the formation of the J-series prostaglandins. nih.govnih.gov This series includes several key metabolites:
Prostaglandin J2 (PGJ2): Formed through the initial non-enzymatic dehydration of PGD2. ontosight.aifrontiersin.org
Δ12-PGJ2: This metabolite can be formed from PGJ2. researchgate.netresearchgate.net In plasma, PGD2 is primarily metabolized to Δ12-PGD2 and Δ12-PGJ2. nih.gov
15-deoxy-Δ12,14-PGJ2 (15d-PGJ2): This is a terminal product in the J-series pathway, formed from the dehydration of PGJ2. nih.govcsic.esaai.org It is recognized as a potent anti-inflammatory and anti-neoplastic agent. jsir.gr.jp
The formation of these J-series prostaglandins is a sequential process, with each metabolite possessing unique biological activities. aai.org
Biological Activities of Prostaglandin D2 Metabolites (e.g., peroxisome proliferator-activated receptor activation, NF-κB inhibition)
Peroxisome Proliferator-Activated Receptor (PPAR) Activation: PGD2 metabolites, particularly those of the J-series, are known activators of peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors. psu.eduahajournals.org Specifically, 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) has been identified as an endogenous ligand for PPARγ. nih.govahajournals.org PGD2, PGJ2, and 15d-PGJ2 have been shown to activate PPARα and PPARγ, although this may occur at micromolar concentrations. psu.edu This activation is a key mechanism through which these metabolites can influence processes like adipocyte differentiation and inflammation. nih.govahajournals.org For instance, the activation of PPARγ by 15d-PGJ2 is proposed as a mechanism for cardioprotection. ahajournals.org
NF-κB Inhibition: A crucial anti-inflammatory activity of PGD2 metabolites is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. psu.edubinasss.sa.cr The J-series prostaglandins, which contain a reactive α,β-unsaturated carbonyl ring, can directly interact with and modify proteins. psu.edu It is believed that 15d-PGJ2 can inhibit NF-κB signaling by forming adducts with cysteine residues in key signaling proteins like IκB kinase and NF-κB itself. psu.edu This inhibition of NF-κB is often independent of PPARγ activation. aai.orgnih.gov Studies have shown that Δ12PGJ2 and 15dPGJ2 inhibit LPS-induced IκBα degradation, which is a critical step in NF-κB activation. aai.orgnih.gov This inhibitory effect on NF-κB contributes to the anti-inflammatory and pro-apoptotic effects of these metabolites. aai.orgbinasss.sa.cr
The biological activities of PGD2 metabolites are summarized in the table below:
| Metabolite | Key Biological Activities |
|---|---|
| PGJ2 | Induces eosinophil apoptosis. aai.org |
| Δ12-PGJ2 | Induces apoptosis in granulocytes, activates PPARs, inhibits NF-κB activation. aai.org |
| 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) | Potent PPARγ agonist, inhibits NF-κB signaling, induces apoptosis in granulocytes, anti-inflammatory, anti-neoplastic. psu.edunih.govaai.orgjsir.gr.jp |
Other Metabolites of Prostaglandin D2 (e.g., PGF2α, 9α,11β-PGF2)
Beyond the J-series prostaglandins, Prostaglandin D2 (PGD2) is also metabolized into other significant compounds, including Prostaglandin F2α (PGF2α) and its stereoisomer, 9α,11β-PGF2. nih.govnih.gov
The conversion of PGD2 to 9α,11β-PGF2 is an enzymatic process catalyzed by PGD2 11-ketoreductase, an enzyme that is a member of the aldo-keto reductase (AKR) family. oup.comoup.com This reaction requires NADPH as a cofactor. oup.com 9α,11β-PGF2 has its own distinct biological activities, which can differ from those of PGF2α. nih.govoup.com For example, 9α,11β-PGF2 has been shown to inhibit platelet accumulation. virginia.edu In some contexts, 9α,11β-PGF2 is considered a major enzymatically derived metabolite of PGD2 found in urine and plasma. nih.gov
The metabolic conversion of PGD2 can also lead to the formation of PGF2α. nih.govscispace.com The enzyme responsible, PGF synthase, can catalyze the reduction of the 11-keto group of PGD2 to form 9α,11β-PGF2, and also the reduction of the endoperoxide group of PGH2 to form PGF2α. oup.com
The table below outlines these other metabolites and their formation:
| Metabolite | Formation Pathway |
|---|---|
| PGF2α | Can be formed from PGD2 metabolism. nih.govscispace.com |
| 9α,11β-PGF2 | Enzymatic reduction of PGD2 by PGD2 11-ketoreductase. oup.comoup.com |
Metabolite Analysis and Biomarker Applications (e.g., Tetranor PGDM as urinary marker)
The measurement of Prostaglandin D2 (PGD2) metabolites serves as a valuable tool for assessing PGD2 biosynthesis in vivo. One of the most significant metabolites for this purpose is 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as tetranor PGDM. interscienceinstitute.comnih.gov
Tetranor PGDM has been identified as a major and abundant urinary metabolite of PGD2 in both humans and mice. nih.govcaymanchem.comresearchgate.net Its levels in urine directly reflect the systemic production of PGD2. interscienceinstitute.comnih.gov This makes urinary tetranor PGDM a reliable biomarker for mast cell activity and PGD2-mediated inflammatory responses. interscienceinstitute.comamegroups.org
The clinical utility of measuring urinary tetranor PGDM has been demonstrated in various conditions. For instance, elevated levels have been associated with severe food allergies, Duchenne muscular dystrophy, and drug-related intolerance in asthma patients. interscienceinstitute.com The analysis of tetranor PGDM is typically performed using methods like liquid chromatography-tandem mass spectrometry or direct ELISA. interscienceinstitute.comnih.gov
The table below summarizes key information about tetranor PGDM:
| Biomarker | Description | Clinical Significance |
|---|
| Tetranor PGDM | A major urinary metabolite of PGD2. interscienceinstitute.comnih.gov | Reflects systemic PGD2 biosynthesis and mast cell activity. interscienceinstitute.comamegroups.org Used as a biomarker for allergic reactions and other inflammatory conditions. interscienceinstitute.com |
Physiological and Pathophysiological Roles of Prostaglandin D2
Neurophysiological Regulation
Prostaglandin (B15479496) D2 (PGD2), a prominent member of the prostaglandin family, exerts a wide array of effects within the central nervous system. Its involvement in fundamental neurophysiological processes underscores its importance in maintaining brain homeostasis and its contribution to various neurological conditions.
Sleep-Wake Cycle Regulation
Prostaglandin D2 is a potent endogenous sleep-promoting substance. semanticscholar.orgnih.govnih.govmerckmillipore.com Its concentration in the cerebrospinal fluid exhibits a circadian rhythm that is closely linked to the sleep-wake cycle, increasing with sleep propensity during sleep deprivation. nih.gov The synthesis of PGD2 in the brain primarily occurs in the leptomeninges, choroid plexus, and oligodendrocytes by the enzyme lipocalin-type PGD synthase. nih.govmerckmillipore.com From there, it is secreted into the cerebrospinal fluid and acts as a sleep hormone. nih.govmerckmillipore.com
The mechanism of PGD2-induced sleep involves its interaction with the DP1 receptor, which is located in the leptomeninges of the basal forebrain and hypothalamus. nih.govmerckmillipore.com This binding event triggers the release of adenosine (B11128), which in turn acts as a paracrine sleep-promoting molecule. nih.govmerckmillipore.com Adenosine activates A2A receptor-expressing sleep-promoting neurons and inhibits A1 receptor-possessing arousal neurons. nih.govmerckmillipore.com This signaling cascade ultimately leads to the activation of the non-rapid eye movement (NREM) sleep center in the ventrolateral preoptic area, which then inhibits the histaminergic arousal center in the tuberomammillary nucleus through GABAergic and galaninergic projections. nih.govmerckmillipore.com Inhibition of lipocalin-type PGD synthase or blockade of DP1 and A2A receptors has been shown to suppress both NREM and rapid eye movement (REM) sleep, highlighting the critical role of the PGD2-adenosine system in physiological sleep maintenance. nih.govmerckmillipore.com
| Key Component | Role in PGD2-Mediated Sleep Regulation |
| Prostaglandin D2 (PGD2) | Endogenous sleep-promoting substance. |
| Lipocalin-type PGD synthase | Enzyme responsible for PGD2 synthesis in the brain. nih.govmerckmillipore.com |
| DP1 Receptor | PGD2 receptor that initiates the sleep-promoting signal. nih.govmerckmillipore.com |
| Adenosine | Paracrine molecule released upon DP1 receptor activation. nih.govmerckmillipore.com |
| A2A Receptor | Adenosine receptor that activates sleep-promoting neurons. nih.govmerckmillipore.com |
| Ventrolateral Preoptic Area (VLPO) | NREM sleep center activated by the PGD2-adenosine pathway. nih.govnih.gov |
| Tuberomammillary Nucleus (TMN) | Histaminergic arousal center inhibited by the VLPO. nih.govnih.gov |
Body Temperature Homeostasis
Prostaglandin D2 plays a significant role in the regulation of body temperature, acting as a key molecule in the process of thermoregulation. Research has identified Ptgds, the gene encoding the enzyme that synthesizes PGD2, as a genetic marker for temperature-sensitive neurons within the preoptic area of the anterior hypothalamus (POA), the primary thermoregulatory center in mammals. nih.govresearchgate.net
Studies have shown that an increase in the temperature of the POA leads to altered activity in Ptgds-expressing neurons, resulting in increased production of PGD2. nih.govresearchgate.net This newly synthesized PGD2 then activates its DP1 receptor, which in turn excites downstream neurons in the ventral medial preoptic area (vMPO). nih.govresearchgate.net The activation of these vMPO neurons mediates a decrease in body temperature, thus forming a negative feedback loop for thermoregulation. nih.govresearchgate.net This is in contrast to Prostaglandin E2 (PGE2), which is associated with the induction of fever. sciencedaily.comnih.gov While PGD2 is involved in reducing body temperature during sleep, PGE2 acts to increase the hypothalamic set-point, leading to a febrile response. nih.govwikipedia.org
| Factor | Influence on Body Temperature | Mechanism |
| Prostaglandin D2 (PGD2) | Decrease | Activates DP1 receptors in the vMPO, leading to a reduction in body temperature. nih.govresearchgate.net |
| Rising POA Temperature | Decrease | Stimulates PGD2 production in temperature-sensitive neurons. nih.govresearchgate.net |
| Prostaglandin E2 (PGE2) | Increase | Acts on the hypothalamus to increase the body's temperature set-point, causing fever. sciencedaily.comnih.gov |
Nociception and Pain Perception
The role of Prostaglandin D2 in nociception and pain perception is complex. While PGD2 itself does not appear to directly excite sensory neurons, it contributes to the sensitization of nociceptors to other painful stimuli. pnas.orgcalgarynaturopathiccare.com Prostaglandins (B1171923), in general, are well-known mediators of pain and inflammation, and their synthesis is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). calgarynaturopathiccare.com
PGD2 is the most abundant prostaglandin released from inflammatory cells at sites of inflammation. pnas.org Although it may not directly cause pain, its metabolites, such as the cyclopentenone prostaglandin 15d-PGJ2, can directly activate the irritant receptor TRPA1 on nociceptors, leading to a pain response. pnas.org Furthermore, disruptions in sleep, which can be influenced by PGD2 levels, have been linked to an increase in prostaglandins, potentially sensitizing peripheral nociceptors and affecting pain processing at the spinal level. researchgate.net This highlights an indirect pathway through which PGD2 can influence pain perception.
Olfactory Function
Prostaglandin D2 is involved in modulating the processing of olfactory information. High concentrations of PGD2, along with the enzymes for its synthesis and degradation, are found in the olfactory bulb. nih.gov Specifically, the mitral cell layer of the olfactory bulb is enriched with PGD2-binding proteins. nih.gov
Electrophysiological studies in rabbits have demonstrated that the administration of PGD2 can enhance and prolong the responses of mitral cells to certain olfactory stimuli. nih.gov The proposed mechanism for this modulation is the suppression of inhibitory synaptic inputs from granule cells to mitral cells. nih.gov By reducing this inhibition, PGD2 effectively heightens the response of mitral cells to odors, suggesting a significant role for this prostaglandin in the fine-tuning of olfactory perception. nih.gov
Hormone Release Modulation
Prostaglandin D2 has been shown to directly influence the release of hormones from the pituitary gland. Studies using a sequential double-chamber superfusion system with the medial basal hypothalamus and the pituitary gland of female rats demonstrated that PGD2 can induce the release of luteinizing hormone (LH). nih.gov
The infusion of PGD2 resulted in a significant increase in LH release directly from the pituitary gland, both when the pituitary was superfused alone and in series with the medial basal hypothalamus. nih.gov Importantly, PGD2 did not induce the release of hypothalamic luteinizing hormone-releasing hormone (LHRH). nih.gov This indicates that PGD2's effect on LH release is not mediated by the hypothalamus but rather through a direct action on the pituitary gland itself. nih.gov
Neuronal Protection and Neuroinflammation
Prostaglandin D2 exhibits a dual role in the context of neuronal health, participating in both neuroprotective and neuroinflammatory pathways. The specific effect of PGD2 appears to be dependent on the receptor it activates.
Activation of the DP1 receptor has been shown to be neuroprotective. frontiersin.orgnih.gov In models of cerebral ischemia-reperfusion injury, the absence of the DP1 receptor resulted in significantly larger infarct sizes, suggesting a protective role for DP1 signaling in the brain. nih.gov Furthermore, a DP1-selective agonist provided dose-dependent protection to cultured neurons against excitotoxicity. nih.gov
Conversely, PGD2 is also implicated in neuroinflammatory processes, particularly in the context of neurodegenerative diseases like Alzheimer's disease. frontiersin.orgcuny.edu During inflammation in the central nervous system, activated microglia and reactive astrocytes produce large quantities of prostaglandins, including PGD2. frontiersin.org PGD2 has been identified as a mediator of plaque-associated inflammation in the Alzheimer's brain. frontiersin.org The activation of the DP2 receptor, another receptor for PGD2, has been shown to potentiate neuronal injury in hippocampal neuronal cultures. frontiersin.org
| Receptor | Primary Effect in the CNS | Associated Conditions/Models |
| DP1 Receptor | Neuroprotection | Cerebral ischemia, Excitotoxicity frontiersin.orgnih.gov |
| DP2 Receptor | Neuroinflammation, Neuronal Injury | Alzheimer's Disease, Hippocampal injury models frontiersin.orgcuny.edu |
Neuroprotective Effects against Excitotoxic Injury (e.g., glutamate toxicity)
Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a key mechanism in various neurodegenerative diseases. nih.govrndsystems.com Research has revealed a neuroprotective role for PGD2 in the context of excitotoxic injury. Physiological concentrations of PGD2 have been shown to rescue neurons from glutamate toxicity in cultured hippocampal neurons. nih.gov This protective effect is mediated specifically through the DP1 receptor. nih.gov
Activation of the DP1 receptor by PGD2 initiates a signaling cascade dependent on cyclic AMP (cAMP) and protein kinase A. nih.gov This is supported by findings that the neuroprotective effect of PGD2 can be reversed by inhibitors of protein kinase A. nih.gov Conversely, activation of the DP2 receptor appears to promote neuronal loss, highlighting the dualistic nature of PGD2 signaling in neuronal survival. nih.gov These findings suggest that targeting the PGD2/DP1 receptor pathway could be a potential therapeutic strategy for conditions involving excitotoxic neuronal damage.
Roles in Neurodegenerative Diseases (e.g., Alzheimer's disease, Krabbe's disease, brain hemorrhage)
PGD2 is implicated in the pathophysiology of several neurodegenerative diseases, where its effects can be either detrimental or protective depending on the context.
Alzheimer's Disease: In the context of Alzheimer's disease, there is evidence of altered PGD2 signaling. Increased levels of the DP1 receptor mRNA have been detected adjacent to amyloid plaques in the brains of patients with Alzheimer's disease. asm.org This receptor is primarily expressed by microglia and astrocytes, suggesting a role for PGD2 in the glial response to amyloid pathology. asm.org Lipocalin-type PGD synthase (L-PGDS), an enzyme that produces PGD2, is thought to play a role in various brain diseases, including Alzheimer's, by acting as a chaperone for waste products like amyloid-β. mdpi.com
Krabbe's Disease: Krabbe's disease is a rare, fatal neurodegenerative disorder caused by a deficiency of the enzyme galactosylceramidase, leading to demyelination. medscape.comwikipedia.org PGD2 is a key neuroinflammatory molecule that exacerbates the pathological response in a mouse model of Krabbe's disease. nih.gov In this model, activated microglia express hematopoietic PGD synthase (HPGDS), leading to increased PGD2 production. nih.govnih.gov This PGD2 then acts on DP1 receptors expressed by activated astrocytes, enhancing astrogliosis and demyelination. nih.govnih.gov Blockade of this HPGDS/PGD2/DP1 signaling pathway has been shown to suppress these pathological features and reduce oligodendrocyte apoptosis. nih.govsemanticscholar.org
Brain Hemorrhage: Following a subarachnoid hemorrhage, PGD2 is one of the major prostanoids implicated in causing cerebral vasospasm, a dangerous narrowing of the cerebral arteries. nih.gov Monitoring of cerebrospinal fluid (CSF) in patients has shown that a significant increase in PGD2 concentration corresponds with neurological deterioration in cases with vasospasm. nih.gov The concentration of PGD2 is higher in cisternal CSF than in lumbar CSF in these cases, suggesting its origin is close to the site of hemorrhage and clotting. nih.gov This indicates that PGD2 is a significant spasmogen in clotted blood and may play a relevant role in the onset of vasospasm after brain hemorrhage. nih.gov
Modulation of Glial Cell Activity (e.g., astrogliosis, microglia/macrophage phagocytosis and accumulation)
PGD2 plays a significant role in modulating the activity of glial cells, which are crucial for both the support of neurons and the response to injury and disease in the CNS.
Astrogliosis: PGD2 is involved in the process of astrogliosis, the proliferation and hypertrophy of astrocytes in response to CNS injury. In a mouse model of Krabbe's disease, PGD2 produced by microglia acts on astrocytes to enhance astrogliosis. nih.govnih.gov Cultured astrocytes express both DP1 and DP2 receptors, and stimulation of either receptor leads to enhanced production of glial fibrillary acidic protein (GFAP), a marker of astrogliosis. nih.govnih.gov This indicates a direct role for PGD2 in promoting the reactive state of astrocytes during neuroinflammation. nih.gov
Microglia/Macrophage Phagocytosis and Accumulation: PGD2 signaling influences the phagocytic activity and accumulation of microglia and macrophages. Following peripheral nerve injury, the enzyme L-PGDS regulates the phagocytic activity of macrophages, which is essential for clearing myelin debris to allow for axonal regeneration. nih.gov In the context of ischemic stroke, the L-PGDS-PGD2-DP1 axis has been shown to regulate phagocytosis by microglia and macrophages that are present within the ischemic areas. mdpi.com Furthermore, PGD2 can act as a chemoattractant for various immune cells, and its production by mast cells can lead to the recruitment of macrophages. qiagenbioinformatics.com
Peripheral Nervous System Development, Injury Resolution, and Regeneration (e.g., myelination, Wallerian degeneration, axonal regeneration)
In the peripheral nervous system (PNS), PGD2 and its synthesizing enzymes are key players in development, response to injury, and subsequent regeneration.
Myelination: The L-PGDS/PGD2 pathway is a crucial component of the axo-glial interaction that controls PNS myelination. nih.gov L-PGDS is important for Schwann cell myelination, and mice lacking L-PGDS exhibit hypomyelination. researchgate.netdntb.gov.ua PGD2, produced by L-PGDS, binds to the Gpr44 (DP2) receptor on Schwann cells, which in turn promotes myelination. dntb.gov.ua
Wallerian Degeneration: Wallerian degeneration is the process of degeneration of the axon distal to a site of injury. nih.govnih.gov L-PGDS plays a role in the resolution of PNS injury and the Wallerian degeneration process. nih.gov Following injury, L-PGDS expression is modulated in both sciatic nerves and dorsal root ganglia neurons. nih.gov The inflammatory response, which is a key part of Wallerian degeneration, involves the recruitment of macrophages to clear cellular debris, a process influenced by PGD2 signaling. nih.govoup.com
Axonal Regeneration: Effective axonal regeneration in the PNS requires the clearance of myelin debris by phagocytes. wikipedia.orgnih.gov L-PGDS contributes to this process by regulating the phagocytic activity of macrophages, thereby favoring axonal regeneration and remyelination. nih.gov By acting as an anti-inflammatory agent in the later phases of Wallerian degeneration, L-PGDS helps to resolve the inflammatory response, creating a more permissive environment for regeneration. nih.gov
Spinal Cord Injury Response
In the aftermath of a spinal cord injury (SCI), a complex secondary injury cascade involving inflammation significantly contributes to tissue damage and functional deficits. mdpi.com Prostaglandins are among the inflammatory mediators involved in this response. While direct studies on PGD2 in SCI are limited, research on its metabolite, 15-deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2), provides insight into the potential role of the PGD2 pathway.
15d-PGJ2, which has anti-inflammatory properties, has been shown to be beneficial in a mouse model of spinal cord contusion injury. rndsystems.com Administration of 15d-PGJ2 resulted in significant improvement in sensory and locomotor function. rndsystems.com This functional recovery was associated with diminished signs of microglia/macrophage activation, increased neuronal survival, and reduced demyelination in the injured spinal cord. rndsystems.com These effects are thought to be mediated by the attenuation of multiple inflammatory signaling pathways. rndsystems.com Given that 15d-PGJ2 is a downstream metabolite of PGD2, these findings suggest that modulation of the PGD2 pathway could be a therapeutic target for mitigating the secondary damage following spinal cord injury.
Reproductive System Function
Prostaglandin D2 is significantly involved in the development and function of the male reproductive system, playing crucial roles from embryonic development through to adult function.
Male Reproductive System Development and Function (e.g., testicular formation, spermatogenesis, steroidogenesis, sperm maturation)
Testicular Formation: PGD2 is a key signaling molecule in the embryonic development of the testes. nih.gov During male sexual differentiation, PGD2 works in a feedforward loop with the SOX9 transcription factor. PGD2 signaling is involved in the proper differentiation of both Sertoli cells and germ cells in the embryonic testis. nih.gov It contributes to the nuclear translocation of SOX9 and helps to maintain its expression, which is essential for testis differentiation.
Spermatogenesis: In the adult testis, PGD2 signaling continues to be important for spermatogenesis, the process of sperm production. nih.gov The enzyme L-PGDS is expressed in several testicular cell types, including Sertoli cells and Leydig cells, and is believed to play a role in supporting spermatogenesis. One of its proposed functions is the transport of retinoids, which are essential for germ cell development. nih.gov In mouse models, disruption of PGD2 signaling has been shown to impair spermatogenesis.
Steroidogenesis: L-PGDS is also implicated in steroidogenesis, the production of steroid hormones such as testosterone by Leydig cells in the testes. nih.gov While the precise mechanisms are still under investigation, the expression of L-PGDS in Leydig cells suggests its involvement in this critical function for male reproductive health. nih.gov
Sperm Maturation: After production in the testes, sperm undergo a maturation process in the epididymis to become motile and capable of fertilization. The concentration of PGD2 synthase is notably high in the epididymis. During maturation, the levels of PGD2 synthase increase steadily in the epididymis, indicating its important role in this process. The regulation of PGD2 synthase in the epididymis is influenced by testicular factors, further highlighting the interconnectedness of testicular and epididymal functions in ensuring male fertility.
Data Tables
Table 1: Role of Prostaglandin D2 in the Nervous System
| Process | Specific Role of PGD2 | Key Mediators | Outcome |
|---|---|---|---|
| Neuroprotection | Protection against glutamate-induced excitotoxicity | DP1 receptor, cAMP, Protein Kinase A | Neuronal survival |
| Neurodegeneration | Modulation of glial response to pathology | DP1 receptor (on microglia/astrocytes) | Can be pro-inflammatory and detrimental (e.g., Krabbe's disease) or involved in waste clearance (e.g., Alzheimer's) |
| Glial Cell Activity | Enhances astrogliosis; regulates macrophage/microglia phagocytosis | DP1 and DP2 receptors on astrocytes; L-PGDS | Modulation of neuroinflammatory response |
| PNS Development | Promotes myelination by Schwann cells | L-PGDS, Gpr44 (DP2) receptor | Proper formation of myelin sheath |
| PNS Injury/Regeneration | Modulates Wallerian degeneration; promotes clearance of myelin debris | L-PGDS | Facilitates axonal regeneration and remyelination |
| Spinal Cord Injury | Metabolite (15d-PGJ2) has anti-inflammatory effects | 15d-PGJ2 | Improved functional recovery, reduced inflammation and demyelination |
Table 2: Role of Prostaglandin D2 in the Male Reproductive System
| Process | Specific Role of PGD2 | Key Mediators | Outcome |
|---|---|---|---|
| Testicular Formation | Involved in Sertoli and germ cell differentiation; SOX9 amplification loop | SOX9 | Proper embryonic development of the testes |
| Spermatogenesis | Supports germ cell development | L-PGDS | Production of sperm |
| Steroidogenesis | Implicated in testosterone production | L-PGDS in Leydig cells | Male hormone production |
| Sperm Maturation | High concentration of PGD2 synthase in the epididymis | PGD2 synthase | Acquisition of sperm motility and fertilizing capacity |
Female Reproductive System Function (e.g., pregnancy maintenance, implantation)
Prostaglandin D2 (PGD2) plays a significant role in female reproductive physiology, particularly in the processes of embryo implantation and the maintenance of pregnancy. researchgate.net The synthesis of PGD2 in the female reproductive tract is influenced by estrogen, with studies showing that Prostaglandin D2 synthase (PTGDS) is an estrogen-stimulated gene in the epithelial cells of the oviduct. nih.gov
Recent research has highlighted the importance of PGD2 in decidualization, a critical process for successful embryo implantation where the uterine lining undergoes transformation. digitaljournal.comsciencedaily.com Studies have shown that PGD2, along with Prostaglandin E2 (PGE2), is produced in the uterus during the early stages of pregnancy. sciencedaily.com These prostaglandins activate specific receptors, DP and EP4 respectively, to promote the formation of the decidual tissue that supports the implanting embryo. sciencedaily.com The stimulation of either the DP or EP4 receptor enhances decidualization, suggesting a degree of functional redundancy and a cooperative role for the PGD2-DP and PGE2-EP4 signaling pathways in this fundamental aspect of reproduction. digitaljournal.comsciencedaily.com This discovery has opened avenues for potential therapeutic strategies for infertility related to implantation issues. digitaljournal.com
Furthermore, PGD2 is thought to contribute to the maintenance of pregnancy by modulating the maternal immune response to the semi-allogeneic fetus. researchgate.netnih.gov It helps in controlling the balance between Th1 and Th2 immune responses and by inhibiting the antigen presentation by dendritic cells through its DP receptor. researchgate.netnih.gov This immunomodulatory function is crucial for preventing the rejection of the embryo and ensuring a successful pregnancy. researchgate.net
Immune Cell Recruitment at the Fetomaternal Interface
The establishment and maintenance of a successful pregnancy are critically dependent on a specialized immunological environment at the maternal-fetal interface. nih.gov Prostaglandin D2 is a key mediator in orchestrating the recruitment of specific immune cells to this interface. researchgate.netnih.gov The maternal-fetal interface is comprised of decidual stromal cells, decidual immune cells, and fetal trophoblast cells, which work in concert to tolerate the fetus while protecting against pathogens. frontiersin.org
PGD2 acts as a chemoattractant, drawing immune cells to the fetomaternal interface through its receptor systems. researchgate.net Specifically, the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), but not the DP receptor, is responsible for this chemoattractant effect. nih.gov CRTH2 is a reliable marker for human T helper type 2 (Th2) and T cytotoxic type 2 (Tc2) cells. researchgate.netnih.gov Research has shown that the percentage of CRTH2-expressing CD4+-T cells and CD8+-T cells is significantly higher in the decidua, particularly at the site of implantation. nih.gov This suggests that PGD2 mediates the recruitment of Th2 and Tc2 cells to the maternal-fetal interface. researchgate.netnih.gov This targeted recruitment is believed to contribute to the establishment of a local immune environment that is favorable for the maintenance of pregnancy. nih.gov
Vascular and Hemodynamic Regulation
Prostaglandin D2 exerts complex and sometimes opposing effects on the vascular system, influencing blood vessel tone, blood pressure, platelet function, and capillary permeability. nih.govnih.govnih.govresearchgate.net
Vasodilation and Vasoconstriction Mechanisms (e.g., niacin flush)
Prostaglandin D2 can induce both vasodilation (the widening of blood vessels) and vasoconstriction (the narrowing of blood vessels), depending on the specific vascular bed and the receptors it activates. nih.govnih.govyoutube.com This dual activity is a key aspect of its physiological and pathophysiological roles.
A well-known example of PGD2-mediated vasodilation is the "niacin flush," a common side effect of niacin (vitamin B3) therapy characterized by cutaneous warmth and redness. mastcellmaster.comnih.govwikipedia.org The administration of niacin leads to the release of PGD2 from various cells, including macrophages and mast cells. mastcellmaster.comnih.gov This PGD2 then acts on receptors in the capillaries, causing vasodilation. nih.gov
The mechanisms underlying PGD2's effects on vascular tone are receptor-dependent. While it is often considered a vasodilator acting through the D prostanoid receptor-1 (DP1), it can also cause vasoconstriction by activating the thromboxane-prostanoid receptor (TP) and the E prostanoid receptor-3 (EP3). nih.gov In some vascular beds, the vasoconstrictor effects mediated by TP and EP3 receptors can outweigh the vasodepressor effects of DP1 activation. nih.gov
Regulation of Systemic and Pulmonary Arterial Pressure
Prostaglandin D2 has differential effects on systemic and pulmonary arterial pressure, with its actions being notably age-dependent in the pulmonary circulation. nih.govnih.gov
In newborn lambs with induced pulmonary hypertension, PGD2 has been shown to lower pulmonary arterial blood pressure and increase pulmonary blood flow, thereby reducing pulmonary vascular resistance without significantly altering systemic arterial pressure. nih.govnih.gov Specifically, in the first few days of life, PGD2 infusion can lead to a significant decrease in mean pulmonary arterial pressure while causing a modest increase in mean systemic arterial pressure. nih.gov This suggests a specific vasodilatory role for PGD2 in the pulmonary circulation of newborns, which may be important for the transition from fetal to neonatal circulation. nih.gov
However, in older animals, the effect of PGD2 on the pulmonary circulation can be reversed. nih.gov After about two weeks of age in lambs, PGD2 can cause an increase in mean pulmonary arterial pressure, indicating a shift towards a vasoconstrictor response with age. nih.gov In adult sheep, PGD2 has been observed to produce a dose-dependent increase in both pulmonary and systemic arterial pressure. nih.gov The pulmonary vasoconstrictor effects of PGD2 in adults appear to be mediated through the activation of thromboxane (B8750289) receptors. nih.gov Pulmonary hypertension is a condition characterized by a pulmonary arterial pressure above 25 mmHg at rest. youtube.com
The following table summarizes the age-dependent effects of PGD2 on pulmonary and systemic arterial pressure in lambs:
| Age Group | Effect on Mean Pulmonary Arterial Pressure | Effect on Mean Systemic Arterial Pressure |
| First 3 days of life | Decrease | Increase |
| After 15 days of age | Increase | Decrease |
Platelet Aggregation Inhibition
Prostaglandin D2 is a known inhibitor of platelet aggregation. nih.govnih.govaustinpublishinggroup.com Platelet aggregation is a critical process in hemostasis and thrombosis, where platelets adhere to each other at a site of vascular injury to form a plug. clinpgx.org While essential for preventing blood loss, excessive platelet aggregation can lead to the formation of pathological thrombi. austinpublishinggroup.com
PGD2 exerts its anti-aggregatory effect by binding to the D prostanoid 1 (DP1) receptor on platelets, which is coupled to a Gs protein. austinpublishinggroup.com This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A and ultimately inhibits platelet aggregation. austinpublishinggroup.com The inhibitory potency of PGD2 on human platelets is reportedly higher than that of Prostaglandin E1 but less than that of Prostacyclin (PGI2). austinpublishinggroup.commdpi.com
Capillary Permeability Modulation
Prostaglandin D2 has a modulatory role in capillary permeability, which is the ability of substances to cross the endothelial barrier of capillaries. researchgate.netahajournals.org Its effects can be either to increase or decrease permeability depending on the context and the receptors involved.
In some inflammatory conditions, PGD2 is associated with increased vascular permeability. mastcellmaster.com For instance, intradermal injection of methylnicotinate, which induces PGD2 release, has been shown to increase vascular permeability in rat skin. mastcellmaster.com
Conversely, PGD2 can also enhance endothelial barrier function and decrease permeability. ahajournals.orgnii.ac.jp This effect is mediated through the D prostanoid (DP) receptor. ahajournals.org Activation of the DP receptor by PGD2 can lead to a decrease in endothelial permeability, a phenomenon observed both in vitro in human umbilical vein endothelial cells and in vivo. ahajournals.org The signaling pathway involves an increase in intracellular cAMP and the activation of protein kinase A (PKA), leading to cytoskeletal rearrangements that strengthen the endothelial barrier. ahajournals.org More recent studies have also implicated the EP4 receptor in mediating the barrier-enhancing effects of PGD2 in human pulmonary microvascular endothelial cells. sigmaaldrich.com
The table below outlines the dual effects of PGD2 on capillary permeability:
| Effect on Capillary Permeability | Mediating Factors/Context |
| Increase | Niacin-induced flush, inflammation |
| Decrease | Activation of DP and EP4 receptors, enhancement of endothelial barrier function |
Bone Homeostasis
Prostaglandin D2 (PGD2), a prominent lipid mediator, plays a multifaceted role in the intricate regulation of bone homeostasis. Its influence extends to the primary cellular mediators of bone remodeling: osteoblasts, the bone-forming cells, and osteoclasts, the bone-resorbing cells. PGD2 orchestrates a delicate balance between bone formation and resorption through its interaction with two distinct receptors, the D-type prostanoid (DP) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). The differential activation of these receptors on osteoblasts and osteoclasts triggers a cascade of intracellular signaling events that ultimately modulate gene expression and cellular function, thereby impacting the skeletal architecture.
Regulation of Osteoblast Function (e.g., osteoprotegerin, RANKL expression)
Human osteoblasts are not only the primary producers of the bone matrix but also a local source of PGD2, which then acts in an autocrine or paracrine manner to modulate their function nih.gov. The expression of both DP and CRTH2 receptors has been identified on human osteoblasts, both in cell culture and within bone tissue nih.gov. The activation of these receptors by PGD2 initiates distinct signaling pathways, leading to divergent effects on key regulators of bone metabolism.
Stimulation of the DP receptor on human osteoblasts leads to an increase in intracellular cyclic AMP (cAMP) and a subsequent significant reduction in the production of osteoprotegerin (OPG) by as much as 60% nih.gov. OPG is a crucial decoy receptor that inhibits osteoclast formation by binding to the receptor activator of nuclear factor-κB ligand (RANKL) nih.govnih.govunair.ac.id. Therefore, a decrease in OPG production would theoretically favor an environment conducive to bone resorption.
Conversely, activation of the CRTH2 receptor on osteoblasts triggers an increase in intracellular calcium levels and leads to a decrease in the expression of RANKL nih.gov. RANKL is a pivotal cytokine expressed on the surface of osteoblasts that is essential for the differentiation and activation of osteoclasts nih.govnih.gov. By reducing RANKL expression, CRTH2 activation can indirectly suppress osteoclastogenesis. Furthermore, stimulation of the CRTH2 receptor has been shown to be a potent inducer of chemotaxis for human osteoblasts, potentially recruiting bone-forming cells to sites of remodeling nih.gov.
The dual and opposing effects of PGD2 on OPG and RANKL expression through its distinct receptors highlight the complexity of its regulatory role in osteoblast function. Specific activation of the CRTH2 receptor, in particular, has been suggested to potentially lead to an anabolic response in bone by decreasing the RANKL/OPG ratio and promoting osteoblast migration nih.gov.
| Receptor | Second Messenger | Effect on Osteoblast | Reference |
| DP | ↑ cAMP | ↓ Osteoprotegerin (OPG) production | nih.gov |
| CRTH2 | ↑ Intracellular Ca2+ | ↓ RANKL expression, ↑ Chemotaxis | nih.gov |
Control of Osteoclastogenesis and Bone Resorption
Prostaglandin D2 exerts direct inhibitory effects on the formation and function of osteoclasts, the multinucleated cells responsible for bone resorption. Both in vitro-differentiated human osteoclasts and authentic fetal osteoclasts express DP and CRTH2 receptors nih.govdntb.gov.ua. The activation of these receptors on osteoclast lineage cells modulates their differentiation and resorptive capacity.
In vitro studies have demonstrated that activation of either the DP or CRTH2 receptors can decrease osteoclastogenesis from peripheral blood mononuclear cells cultured in the presence of RANKL and macrophage-colony stimulating factor (M-CSF) nih.govdntb.gov.ua. This suggests that PGD2 can directly curtail the formation of new osteoclasts.
Furthermore, PGD2 has been shown to have an inhibitory effect on the bone resorption activity of mature osteoclasts, an effect that is mediated through the DP receptor nih.govdntb.gov.ua. This indicates that even after osteoclasts are formed, PGD2 can limit their functional capacity to break down bone tissue.
In addition to these direct effects, PGD2 can also induce apoptosis, or programmed cell death, in human osteoclasts. This pro-apoptotic effect is specifically mediated through the activation of the CRTH2 receptor and involves the intrinsic apoptosis pathway, characterized by the activation of caspase-9 and subsequent cleavage of caspase-3 doi.org. By promoting the timely demise of osteoclasts, PGD2 can further contribute to the attenuation of bone resorption.
| Receptor | Effect on Osteoclastogenesis | Effect on Bone Resorption | Effect on Osteoclast Apoptosis | Reference |
| DP | ↓ | ↓ | No effect | nih.govdntb.gov.uadoi.org |
| CRTH2 | ↓ | No direct effect | ↑ (via intrinsic pathway) | nih.govdntb.gov.uadoi.org |
Impact on Osteoclast Cytoskeletal Dynamics
The bone-resorbing activity of osteoclasts is critically dependent on the dynamic organization of their actin cytoskeleton. A key feature of active osteoclasts is the formation of a specialized, ring-like actin structure known as the sealing zone or actin ring. This structure is essential for the attachment of the osteoclast to the bone surface and the creation of a sealed compartment where bone resorption occurs.
Prostaglandin D2 has been shown to induce a robust reorganization of the cytoskeleton in mature osteoclasts nih.govdntb.gov.ua. Stimulation of osteoclasts with PGD2 leads to a notable decrease in the number of cells exhibiting well-defined actin rings. This disruptive effect on the sealing zone is primarily mediated through the DP receptor nih.govdoi.org. By interfering with the formation or maintenance of this critical structure, PGD2 can directly impair the ability of osteoclasts to resorb bone.
Concurrently, PGD2 stimulation, acting through the CRTH2 receptor, promotes the formation of lamellipodia nih.govdoi.org. Lamellipodia are flattened, sheet-like protrusions of the cell membrane that are involved in cell migration. The increase in lamellipodia formation at the expense of actin rings suggests a shift in osteoclast behavior from a stationary, resorbing phenotype to a more migratory one.
| Receptor | Effect on Actin Rings | Effect on Lamellipodia | Reference |
| DP | ↓ | No direct effect | nih.govdoi.org |
| CRTH2 | No direct effect | ↑ | nih.govdoi.org |
Immunological and Inflammatory Roles of Prostaglandin D2
Pro-inflammatory and Anti-inflammatory Duality in Disease Contexts
The role of Prostaglandin (B15479496) D2 (PGD2) in inflammation is complex, exhibiting both pro-inflammatory and anti-inflammatory properties that are largely dictated by which of its two main receptors, DP1 or CRTH2 (DP2), is activated. nih.govnih.gov This duality allows PGD2 to play contrasting roles in different inflammatory conditions.
Pro-inflammatory Actions: The pro-inflammatory effects of PGD2 are predominantly mediated through the CRTH2 receptor. nih.gov In the context of allergic diseases such as asthma, PGD2 is a key player in driving the inflammatory cascade. nih.gov It is released in large quantities by activated mast cells and contributes to hallmark features of allergic inflammation, including vasodilation, increased vascular permeability, and the recruitment of inflammatory cells. semanticscholar.orgnih.gov Studies in mouse models of allergic asthma have demonstrated that PGD2 signaling is crucial for eosinophilia, airway hyperreactivity, and the production of Th2 cytokines. nih.gov In human studies, elevated levels of PGD2 are found in the bronchoalveolar lavage fluid of asthmatic patients following allergen challenge, underscoring its role in the acute allergic response. nih.gov
Table 1: Dual Roles of Prostaglandin D2 in Inflammation
| Receptor | Predominant Effect | Cellular/Disease Context Examples |
|---|
| CRTH2 (DP2) | Pro-inflammatory | - Allergic asthma: recruitment of eosinophils, Th2 cells, basophils nih.govnih.govnih.gov
Role in Allergic Inflammation and Asthma Pathogenesis
PGD2 is a central mediator in the pathogenesis of allergic inflammation, particularly in asthma. It is the primary prostanoid released by activated mast cells during an allergic response and orchestrates multiple facets of the asthmatic phenotype. mdpi.comnih.gov
Prostaglandin D2 is a potent bronchoconstrictor, significantly contributing to the airway narrowing characteristic of asthma. nih.gov Studies have shown that PGD2 is substantially more potent than histamine in causing bronchoconstriction in both atopic and normal subjects. nih.gov Its contractile effect on bronchial smooth muscle is mediated, at least in part, through the thromboxane (B8750289) (TP) receptor. nih.gov However, research indicates that even with complete blockade of the TP receptor, a significant portion of the PGD2-induced airway narrowing persists, suggesting the involvement of other mechanisms, such as vasodilation and vascular leakage, likely mediated by the DP1 receptor. nih.gov
Furthermore, PGD2 contributes to airway hyperreactivity, a key feature of asthma, by sensitizing the airways to other constrictor agents. It has been demonstrated that PGD2 can potentiate the airway responsiveness to both histamine and methacholine. atsjournals.org This synergistic effect highlights the importance of PGD2 in amplifying the bronchoconstrictor responses to other inflammatory mediators released during an allergic reaction.
A hallmark of allergic inflammation is the infiltration of leukocytes, particularly eosinophils, into the airway tissues. PGD2 plays a crucial role in this process, primarily through its interaction with the CRTH2 receptor, which is expressed on key inflammatory cells. nih.govnih.govnih.gov
PGD2 is a potent chemoattractant for eosinophils, Th2 cells, and basophils, directing their migration to sites of allergic inflammation. nih.govnih.govnih.gov The accumulation of these cells in the airways is a critical step in the pathogenesis of asthma. nih.gov Eosinophils themselves have been identified as a source of PGD2, suggesting an autocrine loop where eosinophil-derived PGD2 can further amplify eosinophil activation and recruitment. nih.govresearchgate.net In addition to these cell types, PGD2 is also involved in the activation and differentiation of mast cells. nih.gov While some studies suggest PGD2 can inhibit the recruitment of neutrophils in certain contexts, its primary role in allergic airway disease is the promotion of eosinophilic and Th2-driven inflammation. nih.govsemanticscholar.org
Prostaglandin D2 significantly influences the cytokine and chemokine milieu in allergic inflammation, thereby shaping the nature and intensity of the immune response. Activation of the CRTH2 receptor on Th2 cells by PGD2 stimulates the production of key type 2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). nih.gov These cytokines are central to the pathophysiology of asthma, promoting IgE production, eosinophil activation, and airway hyperreactivity. rupress.org
Table 2: Effects of Prostaglandin D2 on Immune Cell Function in Allergic Inflammation
| Function | Key Immune Cells Affected | Primary Receptor | Outcome |
|---|---|---|---|
| Bronchoconstriction | Airway Smooth Muscle | TP, DP1 | Airway narrowing nih.gov |
| Airway Hyperreactivity | Airway Smooth Muscle | - | Increased sensitivity to constrictors atsjournals.org |
| Leukocyte Infiltration | Eosinophils, Th2 cells, Basophils | CRTH2 | Accumulation of inflammatory cells in airways nih.govnih.govnih.gov |
| Chemotaxis | Eosinophils, Th2 cells, Basophils | CRTH2 | Directed migration to inflammatory sites nih.govnih.govsemanticscholar.org |
| Cytokine Production | Th2 cells, ILC2s, Epithelial cells | CRTH2 | Increased production of IL-4, IL-5, IL-13, IL-8, GM-CSF semanticscholar.orgnih.govnih.gov |
Mast Cell Activation and Prostaglandin D2 Release
Prostaglandin D2 (PGD2) is the main prostaglandin product released by mast cells upon activation. mastattack.org This release is a key event in the inflammatory cascade initiated by these immune cells. When mast cells are activated, for instance by an antigen cross-linking IgE on their surface, they undergo degranulation, releasing pre-formed mediators like histamine and tryptase, and also begin to synthesize lipid mediators such as PGD2. sheffieldlaboratorymedicine.nhs.uk
The generation of PGD2 following IgE-dependent activation of both rat and human mast cells has been demonstrated to be a preferential outcome of cyclooxygenase pathway metabolism. oup.com Studies have shown a direct correlation between the number of activated mast cells and the quantity of PGD2 produced. oup.com Specifically, in dispersed human pulmonary cells, a linear relationship exists between the net amounts of PGD2 generated and histamine secreted when the number of participating mast cells is varied. oup.com Similarly, in purified rat mast cells, PGD2 generation correlates with the release of the granule marker beta-hexosaminidase in response to anti-IgE challenge. oup.com
Kinetic studies reveal that the appearance of PGD2 is a secondary response compared to the immediate release of granule-associated mediators. In anti-IgE-activated rat mast cells, the onset of PGD2 generation occurs at 1 to 2 minutes with a peak at 5 to 10 minutes, which is delayed compared to the onset of beta-hexosaminidase release at 15 to 30 seconds, which is complete by 1 to 2 minutes. oup.com This indicates that PGD2 synthesis and release represent an additional response to mast cell activation beyond the initial degranulation event. oup.com The biological effects of PGD2 are mediated through its interaction with two G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. nih.gov
Dendritic Cell Migration, Maturation, and Antigen Presentation
Prostaglandin D2 plays a complex and sometimes contrasting role in modulating the function of dendritic cells (DCs), which are pivotal antigen-presenting cells. PGD2 signaling can influence DC migration, maturation, and their ability to prime T cell responses.
On one hand, PGD2 has been shown to have suppressive effects on DC function. It can inhibit the activation of DCs and prevent their migration to the T cell areas of draining lymph nodes. nih.gov This inhibitory effect is mediated through the DP1 receptor. nih.gov By suppressing DC function, PGD2 may in turn inhibit the differentiation of T helper 2 (Th2) cells. nih.gov
Conversely, in the context of the autoimmune disease model, experimental autoimmune encephalomyelitis (EAE), PGD2 signaling in DCs is critical for the development of pathogenic T cells. researchgate.net In this setting, the absence of the PGD2 receptor, PTGDR (DP1), on DCs leads to a milder form of the disease. researchgate.net This suggests that PGD2/PTGDR signaling in DCs is indispensable for the development of pathogenic T cells in autoimmune demyelination. researchgate.net
The activation of DCs and subsequent priming of T cells is a multifaceted process involving the T cell receptor and co-stimulatory molecules. nih.gov Myeloid cells, including DCs, also produce cytokines and chemokines that contribute to the pathogenesis of diseases like EAE. nih.gov PGD2 signaling through the PTGDR on myeloid cells is generally considered an anti-inflammatory pathway. nih.gov However, the loss of this signaling can lead to increased pro-inflammatory responses in the lymph nodes, paradoxically resulting in increased apoptosis of antigen-specific T cells and a less severe disease phenotype in EAE. researchgate.net
T Lymphocyte Function (e.g., Th1/Th2 differentiation, cytokine production, proliferation)
Prostaglandin D2 significantly influences T lymphocyte function, particularly in the context of T helper (Th) cell differentiation and cytokine production. It is a key mediator in promoting Th2-type inflammatory responses, which are characteristic of allergic diseases. nih.gov
PGD2, at concentrations found at sites of allergic inflammation, can directly stimulate human Th2 cells to produce the pro-inflammatory cytokines interleukin-4 (IL-4), IL-5, and IL-13 in a dose-dependent manner. nih.gov This effect is mediated through the CRTH2 (DP2) receptor, not the DP1 receptor. nih.gov The stimulation of Th2 cytokine production by PGD2 occurs even in the absence of co-stimulation and leads to a rapid increase in gene transcription within 2 hours and protein release peaking at around 8 hours. nih.gov This highlights a potential mechanism by which PGD2 up-regulates pro-inflammatory cytokine production in human Th2 cells. nih.gov
In addition to its role in Th2 responses, PGD2 and its metabolites are involved in Th1-driven immunity. The enzyme hematopoietic prostaglandin D2 synthase (hPGD2S) produces PGD2, which can be further metabolized to 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2). pnas.org While PGD2 drives Th2-like responses, 15d-PGJ2 acts as an internal braking signal that is essential for the resolution of Th1-driven delayed-type hypersensitivity reactions. pnas.org It exerts its suppressive effects by inhibiting NF-κB activation in lymphocytes. pnas.org Lymphocytes from mice lacking hPGD2S show hyperproliferation and increased IL-2 synthesis, effects that are rescued by 15d-PGJ2 but not PGD2. pnas.org
The table below summarizes the differential effects of PGD2 and its metabolite on T lymphocyte function.
| Mediator | Receptor/Target | Effect on T Lymphocyte Function |
| Prostaglandin D2 (PGD2) | CRTH2 (DP2) | Promotes Th2 cytokine production (IL-4, IL-5, IL-13) nih.gov |
| 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) | NF-κB pathway | Inhibits Th1 lymphocyte proliferation and IL-2 synthesis pnas.org |
Impact on Airway Epithelial Cells
Prostaglandin D2 (PGD2) exerts significant pro-inflammatory effects on airway epithelial cells, contributing to the pathophysiology of asthma and other allergic airway diseases. mastattack.orgnih.gov Upon its release, PGD2 acts on the bronchial epithelium to induce the production of various chemokines and cytokines. mastattack.org
One of the key chemokines induced by PGD2 in bronchial epithelial cells is the macrophage-derived chemokine (MDC), also known as CCL22. rupress.org PGD2 has been shown to directly induce MDC mRNA in bronchial epithelial cells in vitro. rupress.org This induction of MDC by PGD2 is believed to be a crucial link between PGD2 and the recruitment of Th2 cells, which play a critical role in the pathogenesis of bronchial asthma. rupress.org
In the context of aspirin-exacerbated respiratory disease (AERD), there is a notable dysregulation of prostaglandin synthesis in the airway epithelium. mdpi.com While the production of the protective prostaglandin E2 (PGE2) is reduced, there is an increased production of PGD2 by mast cells and eosinophils. mdpi.com The diminished PGE2 levels in the airway epithelium of individuals with AERD lead to an excessive release of alarmins, such as TSLP and IL-33, which in turn further stimulates PGD2 synthesis. mdpi.com
Furthermore, epithelial cell-derived PGD2 can also have regulatory roles in chronic allergic lung inflammation. In a mouse model of chronic allergic lung inflammation, PGD2 produced by bronchial epithelial cells was found to attenuate lung eosinophilic infiltration. nih.gov This effect was attributed, at least in part, to the inhibition of TNF-α production through the activation of the DP1 receptor or signaling by the PGD2 metabolite 15-deoxy-Δ12,14-PGJ2. nih.gov
The table below summarizes the key effects of PGD2 on airway epithelial cells.
| Effect of PGD2 on Airway Epithelial Cells | Mediators Involved | Consequence |
| Induction of Chemokine Production | Macrophage-derived chemokine (MDC/CCL22) | Recruitment of Th2 lymphocytes to the airways rupress.org |
| Induction of Cytokine Production | Various cytokines | Amplification of the inflammatory response mastattack.org |
| Attenuation of Eosinophilic Infiltration (in a chronic model) | TNF-α, DP1 receptor, 15d-PGJ2 | Regulation of chronic allergic inflammation nih.gov |
Role in Delayed Type Hypersensitivity Reactions
Prostaglandin D2 (PGD2) and its metabolites play a crucial, albeit complex, role in the regulation of delayed-type hypersensitivity (DTH) reactions, which are a form of T-cell mediated immunity. While PGD2 is known to promote Th2-like allergic responses, its downstream metabolite, 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), is instrumental in the resolution of Th1-driven DTH reactions. pnas.org
The enzyme hematopoietic prostaglandin D2 synthase (hPGD2S) is responsible for the conversion of prostaglandin H2 to PGD2. pnas.org In the context of DTH, hPGD2S acts as an internal braking signal, essential for controlling the severity and duration of the inflammatory response. pnas.org Studies in mice have shown that a lack of hPGD2S leads to a more severe and unresolved inflammatory response in a DTH model. pnas.org Conversely, mice overexpressing hPGD2S exhibit significantly reduced inflammation. pnas.org
The protective effects of hPGD2S in DTH are primarily mediated by 15d-PGJ2, not by PGD2 acting through its DP1 or DP2/CRTH2 receptors. pnas.org 15d-PGJ2 exerts its suppressive effects by inhibiting the activation of NF-κB in lymphocytes. pnas.org This inhibition leads to reduced lymphocyte proliferation and decreased production of IL-2, a key cytokine in T-cell activation. pnas.org Therefore, hPGD2S-derived 15d-PGJ2 is critical for the resolution phase of Th1-mediated inflammatory responses. pnas.org
The table below outlines the contrasting roles of PGD2-related molecules in different types of immune responses.
| Molecule | Primary Immune Response | Mechanism of Action | Overall Effect |
| Prostaglandin D2 (PGD2) | Th2-driven allergic reactions | Activation of DP1 and DP2/CRTH2 receptors | Pro-inflammatory |
| 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) | Th1-driven delayed-type hypersensitivity | Inhibition of NF-κB activation | Anti-inflammatory/Resolving |
Prostaglandin D2 in Gastrointestinal Inflammation
Regulation of Intestinal Permeability and Mucus Secretion
Prostaglandin D2 (PGD2) plays a significant role in modulating the barrier function of the gastrointestinal tract, particularly in regulating intestinal permeability and mucus secretion. The intestinal barrier is a critical defense mechanism that separates the host from the external environment, and its disruption is implicated in various diseases, including food allergies and inflammatory bowel disease. u-tokyo.ac.jp
Pharmacological stimulation of the PGD2 receptor, D prostanoid 1 (DP1), has been shown to reduce intestinal permeability. nih.govnih.gov In mouse models, activation of the DP1 receptor attenuated the symptoms of colitis and food allergies, suggesting a protective role for this signaling pathway in the intestinal barrier. nih.govnih.gov
The mechanism by which DP1 stimulation reduces intestinal permeability appears to be primarily through the induction of mucus secretion from goblet cells. nih.govnih.gov Immunohistochemical studies have shown that the DP1 receptor is strongly expressed on the apical side of intestinal epithelial cells. nih.govnih.gov While DP1 stimulation does not seem to directly affect the integrity of tight junctions between epithelial cells, it significantly enhances the secretion of mucus. nih.govnih.gov The importance of this mucus layer in barrier function was demonstrated by the fact that removal of the mucus with a mucolytic agent abolished the permeability-reducing effect of DP1 stimulation. nih.govnih.gov
In the context of food allergies, increased intestinal permeability is a prerequisite for the development of anaphylaxis, as it allows food allergens to enter the bloodstream. u-tokyo.ac.jp PGD2 produced in the intestine, largely by hematopoietic PGD synthase (H-PGDS) expressed in tuft cells, can inhibit this increase in intestinal permeability and subsequent oral anaphylaxis. u-tokyo.ac.jp This protective effect may be attributed to the upregulation of the tight junction protein claudin-3, inhibition of IL-25 expression, and an increase in the number of goblet cells. u-tokyo.ac.jp
The table below summarizes the effects of PGD2-DP1 signaling on intestinal barrier function.
| Parameter | Effect of DP1 Receptor Stimulation | Mechanism |
| Intestinal Permeability | Decreased nih.govnih.gov | Increased mucus secretion nih.govnih.gov |
| Mucus Secretion | Increased nih.govnih.gov | Direct stimulation of goblet cells nih.govnih.gov |
| Tight Junction Integrity | No direct effect observed in vitro nih.govnih.gov | - |
Pathogenic and Protective Roles in Inflammatory Bowel Diseases (e.g., Crohn's Disease)
Prostaglandin D2 (PGD2) exhibits a complex and dualistic role in the context of inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis (UC), acting as both a pathogenic and a protective mediator. firstwordpharma.com This functional duality is largely dependent on the differential expression and activation of its two primary receptors, DP1 and DP2 (also known as CRTH2), which are coupled to different intracellular signaling pathways. nih.govnih.gov
Protective Roles: Evidence suggests that PGD2 plays a significant part in the resolution of inflammation and maintenance of remission in IBD. nih.govpnas.org In experimental colitis models, PGD2 has been identified as an early anti-inflammatory signal, contributing to the downregulation of inflammation. pnas.orgphysiology.org This protective effect is predominantly mediated through the DP1 receptor. nih.govnih.gov Activation of the DP1 receptor can reduce granulocyte infiltration into the colonic mucosa, a key event in IBD-associated inflammation. nih.govphysiology.org Furthermore, DP1 stimulation enhances intestinal barrier function by promoting the secretion of mucins like MUC2 and MUC5AC, which form a protective layer over the colonic mucosa. nih.govfrontiersin.org Notably, in patients with UC in remission, colonic PGD2 synthesis and DP1 receptor expression are significantly increased, suggesting a role for the PGD2/DP1 pathway in maintaining a quiescent disease state. nih.govpnas.orgnih.gov
Pathogenic Roles: Conversely, PGD2 can also contribute to the inflammatory process. In patients with active Crohn's disease, the inflamed colonic mucosa shows significantly higher expression of enzymes involved in PGD2 synthesis, such as cyclooxygenase-2 (COX-2) and lipocalin-type PGD synthase (L-PGDS), leading to increased PGD2 levels. nih.govnih.gov This elevated PGD2 can act through the DP2/CRTH2 receptor, which is associated with pro-inflammatory responses, including the promotion of allergic-type inflammation. nih.govnih.gov Biopsies from UC patients reveal an increase in CRTH2-positive cells within the inflamed colonic mucosa, indicating the involvement of this pro-inflammatory pathway in active disease. nih.gov The correlation of L-PGDS expression with disease activity in UC further challenges the view of PGD2 as a purely anti-inflammatory mediator. nih.gov
Table 1: Dual Roles of Prostaglandin D2 in Inflammatory Bowel Disease
| Feature | Protective Role (Anti-Inflammatory) | Pathogenic Role (Pro-Inflammatory) |
| Primary Receptor | DP1 nih.govnih.govnih.gov | DP2 (CRTH2) nih.govnih.gov |
| Disease State | Remission phase of Ulcerative Colitis nih.govpnas.org | Active Crohn's Disease and Ulcerative Colitis nih.govnih.gov |
| Mechanism of Action | Reduces granulocyte infiltration; stimulates protective mucus secretion. nih.govnih.govphysiology.org | Promotes allergic-type inflammation; associated with increased inflammatory cells. nih.govnih.gov |
| Key Enzyme Levels | Increased PGD2 synthesis in remission. pnas.org | Increased COX-2 and L-PGDS in active inflammation. nih.govnih.gov |
Involvement of the Enteric Nervous System in Prostaglandin D2 Production
The enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract, has been identified as a significant source of PGD2 during inflammatory conditions. nih.govnih.gov Research demonstrates that in Crohn's disease, enteric neurons and enteric glial cells (EGCs) constitute a functional unit that responds to inflammation by producing PGD2. nih.govnih.gov
Studies have shown that the PGD2 metabolic pathway is activated in the inflamed colonic mucosa of patients with active Crohn's disease. nih.gov Immunostaining has confirmed the expression of L-PGDS, a key enzyme for PGD2 synthesis, within the neurons of human myenteric and submucosal plexi. nih.govnih.gov To further elucidate this role, experiments using primary cultures of the ENS were conducted. When these cultures were treated with the pro-inflammatory stimulus lipopolysaccharide (LPS), PGD2 levels in the medium significantly increased. nih.govnih.gov This production was effectively halted by a specific L-PGDS inhibitor, confirming the enzymatic pathway. nih.govnih.gov Models of neuro-glial co-culture have revealed that both components of the ENS, the neurons and the glial cells, are capable of contributing to this PGD2 production. nih.govnih.gov These findings support the hypothesis that the ENS actively participates in the inflammatory response in IBD by serving as a local source of PGD2. nih.gov
Modulation of Macrophage Activity (e.g., nitric oxide production)
Prostaglandin D2 can significantly modulate the activity of macrophages, key cells in the innate immune response. wikipedia.org One of its notable effects is the regulation of nitric oxide (NO) production, a potent inflammatory mediator. Exogenous PGD2 has been shown to inhibit the production of nitric oxide in macrophages in a dose- and time-dependent manner. nih.gov This inhibition is achieved by suppressing the expression of the inducible nitric oxide synthase (iNOS) protein, the enzyme responsible for producing large amounts of NO during inflammation. nih.govnih.gov PGD2 is capable of blocking NO synthesis even when administered several hours after an inflammatory challenge with LPS. nih.gov
However, the interaction is complex, as endogenous prostaglandins (B1171923) released by macrophages in response to LPS can stimulate NO production, potentially counteracting the inhibitory effects of externally supplied PGD2. nih.gov Beyond nitric oxide regulation, PGD2 exerts other effects on macrophages. Activation of PGD2 receptors (both DP1 and DP2) on human macrophages can trigger strong intracellular calcium flux, induce the release of pro-inflammatory cytokines, and promote macrophage migration. nih.gov In models of pulmonary inflammation, PGD2-activated macrophages enhance the recruitment of neutrophils, suggesting a pro-inflammatory role in certain contexts. nih.gov It is also established that monocytes and macrophages can serve as potent sources of PGD2 during acute inflammatory responses. mdpi.com
Regulation of Natural Killer (NK) and Invariant Natural Killer T (iNKT) Cells
Prostaglandin D2 exerts significant regulatory effects on Natural Killer (NK) cells, which are critical components of the innate immune system involved in defending against tumors and viral infections. nih.gov Generally, PGD2 acts to suppress human NK cell functions. nih.govnih.gov It has been shown to inhibit NK cell cytotoxicity, chemotaxis, and the production of type 1 cytokines like IFN-γ. nih.govjefferson.edu
This suppressive activity is mediated primarily through the DP1 receptor expressed on NK cells. nih.gov The signaling cascade involves the elevation of intracellular cyclic AMP (cAMP) levels, which in turn inhibits the functional activities of the NK cells. nih.govnih.gov PGD2 signaling through DP1 also suppresses the mobilization of intracellular calcium that is typically triggered by the engagement of activating receptors on the NK cell surface. nih.gov
The regulation can be subset-specific. Human peripheral NK cells can be divided into subsets based on the expression of CD56. PGD2 signaling via the DP receptor suppresses the functions of CD56+ NK cells, which are the primary producers of type-1 cytokines. jefferson.edu In contrast, a subset of CD56- NK cells expresses the other PGD2 receptor, CRTH2 (DP2). PGD2 can induce the chemotactic migration of these CRTH2+CD56- NK cells, which are capable of producing type-2 cytokines and are implicated in allergic responses. jefferson.edu
While direct evidence on the regulation of invariant Natural Killer T (iNKT) cells by PGD2 is less clear, studies on the closely related group 2 innate lymphoid cells (ILC2s) show that PGD2 is a potent activator. plos.orgmerckmillipore.com PGD2, acting through the CRTH2 receptor, induces ILC2 migration and the production of type 2 cytokines (e.g., IL-5, IL-13), which mediate pro-allergic inflammatory responses. plos.orgmerckmillipore.com
Table 2: Effects of Prostaglandin D2 on NK and ILC2 Cells
| Cell Type | Receptor(s) | Key Effects of PGD2 | Outcome |
| CD56+ NK Cells | DP1 nih.govjefferson.edu | Inhibits cytotoxicity, chemotaxis, and type 1 cytokine production. nih.govjefferson.edu | Suppression of type 1 immunity. nih.gov |
| CRTH2+CD56- NK Cells | CRTH2 (DP2) jefferson.edu | Induces chemotactic migration. jefferson.edu | Promotion of type 2 immunity/allergic responses. jefferson.edu |
| Group 2 Innate Lymphoid Cells (ILC2s) | CRTH2 (DP2) plos.orgmerckmillipore.com | Induces migration and production of type 2 cytokines (IL-5, IL-13). plos.orgmerckmillipore.com | Potent activation of pro-allergic inflammation. merckmillipore.com |
Contribution to the Resolution of Inflammation
Prostaglandin D2 is increasingly recognized as a key mediator in the active process of resolving inflammation. pnas.orgnih.gov Rather than being solely a pro-inflammatory signal, PGD2 derived from the COX-2 enzyme plays a critical role in switching off the inflammatory response and promoting the return to tissue homeostasis. pnas.orgnih.gov This pro-resolution function has been observed in various models of inflammation, including experimental pleurisy and colitis. pnas.orgphysiology.orgnih.gov
In these models, PGD2 contributes significantly to the reduction of leukocyte infiltration into inflamed tissues. pnas.orgphysiology.org The importance of this pathway is highlighted by studies where the inhibition of PGD2 synthesis, for instance by using a selective COX-2 inhibitor, leads to a delay in the resolution of inflammation and an exacerbation of granulocyte infiltration. pnas.orgphysiology.orgnih.gov Conversely, the administration of exogenous PGD2 can reverse this effect. pnas.orgnih.gov
The anti-inflammatory and pro-resolving effects of PGD2 are largely mediated through its interaction with the DP1 receptor. pnas.orgnih.gov Activation of DP1 signaling is thought to be responsible for the beneficial effects of PGD2 during the resolution phase. nih.gov Furthermore, PGD2 and its metabolite, 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), both possess significant anti-inflammatory properties that contribute to this process. pnas.orgnih.gov The clinical relevance of this pathway is supported by findings that individuals in long-term remission from ulcerative colitis exhibit specifically up-regulated mucosal PGD2 synthesis and elevated expression of DP1 receptors, suggesting that this pro-resolution mediator is crucial for maintaining a healthy, non-inflamed state in the gut. pnas.orgnih.gov
Advanced Research Methodologies and Experimental Models
In Vitro Cellular Models
In vitro cellular models are fundamental for studying the direct effects of PGD2 on specific cell types, allowing for controlled experiments that elucidate cellular responses and signaling mechanisms.
Primary Cell Cultures: These models involve isolating cells directly from living tissue, providing a physiologically relevant system for study.
Mast Cells: As a primary producer of PGD2, cultured mast cells are crucial for studying the synthesis and release of this mediator, particularly in the context of allergic reactions. wikipedia.org IgE-sensitized mast cells, when activated, produce high levels of PGD2. nih.gov
Immune Cells: The effects of PGD2 are often studied on isolated populations of eosinophils, basophils, and T helper 2 (Th2) cells, all of which are recruited by PGD2. wikipedia.orgnih.gov For instance, PGD2 induces migration and cytokine production in human type 2 innate lymphoid cells (ILC2s). nih.gov Studies on human neutrophils have used primary cultures to show that PGD2 can inhibit superoxide release. dtic.mil
Dermal Papilla Cells (DPCs): Given the role of PGD2 in androgenetic alopecia, DPCs isolated from hair follicles are used to study its inhibitory effects on hair growth. mdpi.com
Established Cell Lines: Immortalized cell lines offer a consistent and reproducible system for high-throughput screening and mechanistic studies.
HEK293 Cells: Human embryonic kidney 293 (HEK293) cells are frequently used to express recombinant PGD2 receptors, such as CRTH2 (DP2), to characterize ligand binding affinities and downstream signaling pathways, like the inhibition of cyclic AMP (cAMP). nih.gov
Neuron-like Cells: The NSC-34 cell line, a motor neuron-like model, has been used to investigate the effects of PGD2 on neuritogenesis, demonstrating that PGD2 can promote neurite outgrowth. nih.gov Similarly, HT22 cells are used to assess neuronal survival in models of glutamate-induced excitotoxicity. arvojournals.org
Basophil and Eosinophil Cell Lines: The rat basophilic leukemia cell line (RBL-2H3), when transfected with the Siglec-8 receptor, is used to study inhibitory signaling pathways that affect the release of mediators like PGD2. wikipedia.org Eosinophilic cell lines, such as butyric acid-differentiated HL-60 and AML 14.3D10 cells, endogenously express the CRTH2 receptor and are used for radioligand binding studies. nih.gov
Co-culture Systems: These systems involve culturing two or more different cell types together to study their interactions. For example, co-cultures of type 2 cytotoxic T (Tc2) cells and fibroblasts have been used to demonstrate that PGD2-stimulated Tc2 cells can enhance fibroblast proliferation and the production of proteins involved in tissue remodeling. novartis.com
Ex Vivo Tissue Models
Ex vivo models bridge the gap between in vitro and in vivo research by maintaining the tissue architecture and cellular heterogeneity of an organ.
Tissue Biopsies: Scalp tissue biopsies from individuals with androgenetic alopecia have been instrumental in identifying elevated levels of PGD2 and PGD2 synthase in bald scalp compared to non-balding areas. wikipedia.org In rheumatoid arthritis research, analysis of joint tissue reveals a higher proportion of degranulated mast cells, a key source of PGD2, compared to normal joints. nih.gov
Isolated Human Hair Follicles: The direct effect of PGD2 on hair growth has been demonstrated using isolated human hair follicles in culture, where it was shown to inhibit hair growth. mdpi.com
Organotypic Slice Cultures: While less commonly cited specifically for PGD2(1-), organotypic slice cultures, for instance from the brain or spinal cord, provide a valuable platform to study the local effects of PGD2 on neuronal health and inflammation within a preserved tissue microenvironment.
Genetically Engineered Animal Models
The development of genetically modified animal models, primarily mice, has been pivotal in understanding the in vivo functions of the PGD2 pathway.
| Model Type | Gene Modified | Key Findings |
| Knockout Mice | Prostaglandin (B15479496) D Synthase (H-PGDS or L-PGDS) | Elucidates the source-specific roles of PGD2 in different pathologies. |
| Knockout Mice | DP1 Receptor (PTGDR) | Helps differentiate the functions mediated by the DP1 receptor versus the DP2 receptor. |
| Knockout Mice | DP2 Receptor (CRTH2) | Demonstrates the critical role of DP2 in mediating allergic inflammation, including eosinophil and Th2 cell recruitment. |
| Transgenic Mice | PGD2 Synthase Overexpression | Mice genetically inclined to produce higher levels of PGD2 show inhibited hair growth. wikipedia.org |
| Transgenic Mice | Siglec-8 Expression | Transgenic mice expressing human Siglec-8 on mast cells are used to study how its engagement inhibits mast cell activation and mediator release. wikipedia.org |
Pharmacological Interventions
Pharmacological tools that selectively target components of the PGD2 pathway are essential for both basic research and as potential therapeutics.
Receptor-Specific Agonists:
DP1 Agonists: Compounds like BW245C have been used experimentally to study the effects of selective DP1 receptor activation, such as lowering intraocular pressure in animal models. taylorandfrancis.com
DP2 Agonists: 15R-15-methyl PGD2 is a selective DP2 agonist used in in vitro studies to confirm the neuroprotective role of the PGD2 pathway. arvojournals.org
Receptor-Specific Antagonists:
DP1 Antagonists: These are being developed to treat conditions like allergic rhinitis. nih.gov
DP2 (CRTH2) Antagonists: A significant area of drug development, with several orally active antagonists created. Fevipiprant is a specific DP2 antagonist that has been shown to block PGD2-induced migration, cytokine production, and survival of Tc2 cells, confirming its anti-inflammatory effects. novartis.combohrium.com These antagonists are being investigated for treating allergic disorders, particularly asthma. nih.gov
Enzyme Inhibitors:
Topical NSAIDs: Bromfenac, a topical NSAID, has been used in ocular hypertension models to inhibit PGD2 production, leading to an exacerbation of axonal degeneration. arvojournals.org
Molecular and Cellular Assays
A variety of assays are employed to quantify the molecular and cellular responses to PGD2 stimulation.
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) and Northern blot analysis are used to measure the mRNA levels of PGD2 synthases and receptors (DP1, DP2) in various cells and tissues. nih.govnih.gov
Protein Quantification:
Western Blot: This technique is used to assess the expression levels of proteins in the PGD2 pathway, such as lipocalin-type PGD synthase (L-PGDS) and PGD2 receptors. arvojournals.org
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA kits are commercially available for the quantification of PGD2 in biological samples like serum, plasma, and cell culture supernatants. assaygenie.comcaymanchem.com They are also used to measure the levels of cytokines and chemokines released by cells in response to PGD2. nih.gov
Immunocytochemistry/Immunohistochemistry: These techniques use antibodies to visualize the location and expression of PGD2 pathway components, such as the RBPMS protein to evaluate retinal ganglion cell survival. arvojournals.org
Calcium Flux Assays: PGD2 receptor activation can lead to changes in intracellular calcium concentrations. Fluorescent probes like Fura-2AM are used to measure these changes in real-time, demonstrating how PGD2 modulates calcium flux in cells like neutrophils. dtic.mil
Cyclic AMP (cAMP) Assays: The DP1 receptor is known to increase intracellular cAMP, while the DP2 (CRTH2) receptor can decrease it. nih.gov Assays measuring cAMP levels are therefore critical for determining which receptor is activated and for characterizing the signaling properties of receptor agonists and antagonists.
Cytokine/Chemokine Profiling: Following stimulation with PGD2, the profile of cytokines (e.g., IL-4, IL-5, IL-13) and chemokines released from immune cells can be measured using multiplex assays (e.g., Luminex) or ELISA to understand the pro-inflammatory or immunomodulatory effects of PGD2. nih.govtaylorandfrancis.com
Analytical Techniques for Prostanoid Detection and Quantification
Accurate quantification of PGD2 and its metabolites in biological fluids is crucial for clinical and preclinical research. Due to their low concentrations and rapid metabolism, highly sensitive and specific methods are required.
UHPLC-QQQ-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Triple Quadrupole Mass Spectrometry): This is the gold standard for prostanoid analysis.
Methodology: The technique involves chromatographic separation of PGD2 from other lipids in a sample, followed by ionization (typically negative ion electrospray) and detection by a mass spectrometer. rsc.org The mass spectrometer is set to monitor specific mass transitions for PGD2 and its deuterated internal standard, providing high specificity and accurate quantification. rsc.orgnih.gov
Applications: It has been successfully used to quantify PGD2 levels in various biological matrices, including plasma, mouse ear edema samples, and microdialysis samples from rat spinal cords. rsc.orgnih.govwaters.com It is also used to measure urinary metabolites of PGD2, such as tetranor PGDM, as a biomarker of in vivo mast cell activation. nih.gov
Sensitivity: Modern instruments can achieve very low limits of detection, in the picogram per milliliter (pg/mL) range, which is necessary for detecting physiological concentrations. nih.govwaters.com
In Vivo Disease Models for Investigating Prostaglandin D2 Roles
Animal models that mimic human diseases are indispensable for studying the pathophysiological role of PGD2 in vivo.
| Disease Model | Animal Used | Key Role of PGD2 Investigated |
| Allergic Asthma | Mouse | PGD2, primarily through the CRTH2 receptor, promotes airway eosinophilia, Th2 cell accumulation, and airway hyperresponsiveness. nih.govnih.gov |
| Neuroinflammation / Nerve Injury | Rat | PGD2 levels are measured in spinal cord microdialysis samples following peripheral nociceptive stimulation to study its role in pain signaling. nih.gov |
| Ocular Hypertension / Glaucoma | Mouse | The PGD2 pathway is shown to be neuroprotective for retinal ganglion cells in models of excitotoxicity and ocular hypertension. arvojournals.org |
| Inflammatory Bowel Disease | Mouse | PGD2 has been shown to have anti-inflammatory effects in models of colitis. nih.gov |
| Tumor Models | Mouse | Mast cell-derived PGD2 can suppress inflammation and angiogenesis in the tumor microenvironment. nih.gov |
| Delayed-Type Hypersensitivity | Mouse | PGD2 has demonstrated anti-inflammatory actions in this T-cell mediated skin inflammation model. nih.gov |
| Androgenetic Alopecia | Mouse | Topical application of PGD2 or genetic overexpression of PGD2 synthase inhibits hair growth, mimicking aspects of male pattern baldness. wikipedia.orgmdpi.com |
| Rheumatoid Arthritis | Mouse | Mast cell-deficient mice show resistance to arthritis models, highlighting the role of mast cell mediators like PGD2 in joint inflammation. nih.gov |
Q & A
Basic Research Questions
Q. What are the primary methods for quantifying PGD2 in biological samples, and how do researchers validate their accuracy?
- Methodology : PGD2 is typically quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for low-abundance eicosanoids. Enzyme-linked immunosorbent assays (ELISAs) are also used but require validation against mass spectrometry to avoid cross-reactivity with structurally similar prostaglandins . Internal standards (e.g., deuterated PGD2) are essential for correcting matrix effects in complex samples like urine or plasma .
- Validation : Analytical validation includes assessing limits of detection/quantification, recovery rates, and intra-/inter-day precision. Cross-reactivity testing with other prostaglandins (e.g., PGE2, PGF2α) is critical for ELISA specificity .
Q. What experimental models are most suitable for studying PGD2's role in inflammation and allergic responses?
- In vitro models : Mast cell lines (e.g., LAD2) or primary human mast cells are used to study PGD2 release during degranulation. Co-culture systems with eosinophils or Th2 cells help evaluate chemotactic effects via DP1/DP2 receptors .
- In vivo models : Murine models of asthma (e.g., ovalbumin-induced airway inflammation) or contact dermatitis are common. PTGDS-knockout mice help isolate PGD2-specific effects from other prostaglandins .
Q. How does PGD2 influence hair follicle biology, and what techniques are used to assess its impact on androgenetic alopecia?
- Mechanism : PGD2 inhibits hair growth by activating DP2 receptors (GPR44), which suppress Wnt/β-catenin signaling in dermal papilla cells. This is studied via immunohistochemistry of scalp biopsies from patients with androgenetic alopecia .
- Assays : Ex vivo hair follicle cultures treated with PGD2 analogs and antagonists (e.g., timapiprant) quantify changes in hair cycle progression using Ki-67 staining or transcriptomic analysis of Wnt targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in PGD2's dual pro- and anti-tumor roles across cancer types?
- Approach : Context-dependent effects require tumor-specific models. For example, in lung adenocarcinoma, PGD2 suppresses invasion via DP1 receptor activation, while in glioblastoma, it promotes angiogenesis via DP2. Single-cell RNA sequencing can map receptor expression heterogeneity within tumor microenvironments .
- Data Integration : Cross-referencing high-throughput datasets (e.g., TCGA) with PTGDS expression and patient survival data clarifies tissue-specific outcomes. Confounding factors like COX-2 activity must be controlled .
Q. What advanced genomic tools are available to study PTGDS regulation and its interaction with arachidonic acid metabolism pathways?
- Techniques : CRISPR-Cas9 screens can identify transcriptional regulators of PTGDS. Epigenetic modifiers (e.g., HDAC inhibitors) are tested for their impact on PTGDS promoter activity using luciferase reporter assays .
- Multi-omics : Lipidomics coupled with RNA-seq reveals correlations between PTGDS expression and downstream prostanoid profiles. Public databases (e.g., GEO) provide preprocessed data for meta-analyses .
Q. How should researchers design studies to address conflicting data on PGD2 receptor signaling in neurological disorders?
- Experimental Design : Use isoform-specific receptor antagonists (e.g., BW-A868C for DP1) in PTGDS-overexpressing transgenic mice. Behavioral assays (e.g., Morris water maze) paired with cerebrospinal fluid PGD2 measurements link biochemical changes to cognitive outcomes .
- Statistical Rigor : Power analysis and pre-registration of hypotheses mitigate false positives. Bayesian meta-analysis reconciles disparate findings across studies .
Methodological Considerations
Q. What are the best practices for ensuring reproducibility in PGD2-related animal studies?
- Guidelines : Follow ARRIVE 2.0 standards for reporting in vivo experiments. Include sex-matched controls, as PGD2 synthesis varies with estrogen levels .
- Data Transparency : Deposit raw mass spectrometry files in repositories like MetaboLights. Provide detailed protocols for tissue collection to avoid pre-analytical variability .
Q. How can researchers leverage public databases to explore PGD2's role in understudied diseases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
